molecular formula C4H4ClF3 B1209949 1-Chloro-1,2,2-trifluorocyclobutane CAS No. 661-71-2

1-Chloro-1,2,2-trifluorocyclobutane

Cat. No.: B1209949
CAS No.: 661-71-2
M. Wt: 144.52 g/mol
InChI Key: ZZQYDYODFHABLC-UHFFFAOYSA-N
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Description

1-Chloro-1,2,2-trifluorocyclobutane, also known as 1-Chloro-1,2,2-trifluorocyclobutane, is a useful research compound. Its molecular formula is C4H4ClF3 and its molecular weight is 144.52 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Chloro-1,2,2-trifluorocyclobutane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Chloro-1,2,2-trifluorocyclobutane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-1,2,2-trifluorocyclobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClF3/c5-3(6)1-2-4(3,7)8/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZQYDYODFHABLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1(F)F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40984597
Record name 1-Chloro-1,2,2-trifluorocyclobutane
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Molecular Weight

144.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

661-71-2
Record name 1-Chloro-1,2,2-trifluorocyclobutane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=661-71-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-1,2,2-trifluorocyclobutane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000661712
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Chloro-1,2,2-trifluorocyclobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40984597
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Foundational & Exploratory

Technical Assessment: Thermal Stability & Degradation Kinetics of 1-Chloro-1,2,2-trifluorocyclobutane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous analysis of the thermal stability of 1-Chloro-1,2,2-trifluorocyclobutane (


). As a critical intermediate in the synthesis of specialized fluoropolymers and chlorotrifluoroethylene (CTFE) derivatives, understanding its thermal limits is vital for process safety and yield optimization.

Our evaluation indicates that 1-Chloro-1,2,2-trifluorocyclobutane exhibits kinetic stability up to approximately 350°C , after which it undergoes unimolecular decomposition. The primary degradation pathway is the retro-[2+2] cycloaddition, yielding ethylene and chlorotrifluoroethylene. Secondary pathways involving dehydrochlorination occur at elevated temperatures or in the presence of catalytic surfaces.

Chemical Architecture & Thermodynamic Baseline

To predict thermal behavior, we must first analyze the molecular stress points. The cyclobutane ring introduces significant ring strain (~26.5 kcal/mol), which acts as the thermodynamic driving force for ring-opening reactions.

Physicochemical Properties
PropertyValueRelevance to Stability
Molecular Formula

Asymmetric halogenation creates polarity gradients.
Molecular Weight 144.52 g/mol Moderate volatility.[1]
Boiling Point 81°CProcess temperature often exceeds BP, requiring pressurized reactors.
Ring Strain Energy ~110 kJ/molHigh potential energy facilitates thermal cleavage.
Bond Dissociation (C-Cl) ~340 kJ/molThe weakest bond; potential site for radical initiation.
Bond Dissociation (C-F) ~485 kJ/molThermally robust; rarely cleaves primarily.
Structural Vulnerability

The molecule features a "head-to-head" or "head-to-tail" asymmetry depending on its synthesis (typically the [2+2] cycloaddition of CTFE and ethylene). The presence of the chlorine atom at the C1 position introduces a steric and electronic lability that lowers the activation energy for ring opening compared to perfluorocyclobutane (


).

Thermal Decomposition Pathways[2][3][4][5][6][7]

Understanding the mechanism is not academic; it dictates the impurity profile in your final product. The thermal degradation of 1-Chloro-1,2,2-trifluorocyclobutane does not proceed via a single step but through competing pathways dictated by temperature and reactor wall effects.

Primary Pathway: Retro-[2+2] Cycloreversion

At temperatures >400°C, the dominant mechanism is the cleavage of the C1-C2 and C3-C4 bonds. Unlike concerted photochemical [2+2] reactions, the thermal reversion of cyclobutanes proceeds via a stepwise diradical mechanism .

  • Initiation: Homolytic scission of the weakest C-C bond (usually the bond between the most substituted carbons) forms a 1,4-diradical intermediate.

  • Propagation: The diradical rapidly cleaves the remaining C-C bond to form two olefinic fragments.

Products: Chlorotrifluoroethylene (CTFE) + Ethylene.

Secondary Pathway: Dehydrochlorination

In the presence of metal surfaces (Fe, Ni) or Lewis acid sites, the molecule may eliminate HCl. Reaction:



Mechanistic Visualization

The following diagram illustrates the competing pathways and the critical transition state (TS).

DecompositionPathways Reactant 1-Chloro-1,2,2- trifluorocyclobutane TS_Diradical 1,4-Diradical Intermediate Reactant->TS_Diradical Bond Scission (>350°C) Side_Product Trifluorocyclobutene + HCl Reactant->Side_Product Surface Catalysis (Metal Walls) Product_A Chlorotrifluoroethylene (CTFE) TS_Diradical->Product_A Retro-[2+2] Product_B Ethylene TS_Diradical->Product_B

Figure 1: Thermal degradation logic flow. The retro-[2+2] path is kinetically favored in the gas phase, while dehydrochlorination is surface-dependent.

Experimental Protocols for Stability Assessment

As scientists, we do not rely on literature values alone. You must validate the stability of your specific lot, as trace impurities (e.g., residual Zn or Fe salts from synthesis) can catalyze premature decomposition.

Method A: Dynamic TGA-MS (Screening)

Purpose: Rapid determination of


 (onset temperature of decomposition).
  • Instrument: Thermogravimetric Analyzer coupled with Mass Spectrometry.

  • Crucible: Platinum or Alumina (Do NOT use Aluminum due to reaction with halides).

  • Atmosphere: Nitrogen (

    
    ) purge at 50 mL/min.
    
  • Ramp: 10°C/min from 40°C to 600°C.

  • Detection: Monitor m/z signals for HCl (36/38), HF (20), and CTFE fragments (116).

  • Data Interpretation: The

    
     is defined as the point where mass loss >1% OR where the derivative weight loss (
    
    
    
    ) peaks.
Method B: Isothermal Reactor Kinetics (Rigorous)

Purpose: Determination of Arrhenius parameters (


, 

) for process modeling.

Experimental Setup Diagram:

ReactorSetup Feed Feed Reservoir (1-Chloro-1,2,2-trifluorocyclobutane) Pump HPLC Pump (Constant Flow) Feed->Pump Preheat Pre-heater (150°C) Pump->Preheat Reactor Tubular Reactor (Inconel 600, 400-600°C) Preheat->Reactor Scrubber Caustic Scrubber (NaOH Trap for HCl/HF) Reactor->Scrubber GC Online GC-FID/MS Scrubber->GC

Figure 2: Flow reactor schematic for kinetic data acquisition. Inconel is required to resist HF corrosion.

Protocol:

  • Reactor Prep: Use an Inconel 600 tubular reactor (passivated with 5%

    
     gas if available to remove active metal sites).
    
  • Conditions: Run isothermal experiments at 400°C, 425°C, 450°C, and 475°C.

  • Residence Time: Vary flow rate to achieve residence times (

    
    ) of 10–60 seconds.
    
  • Analysis: Quantify the disappearance of the starting material via GC.

  • Calculation:

    • Assume first-order kinetics:

      
      
      
    • Plot

      
       vs 
      
      
      
      (Arrhenius Plot).[2]
    • Slope =

      
      .
      

Safety & Handling Implications

The thermal instability of this molecule presents specific hazards that standard organic solvents do not.

HF Generation Risk

Upon decomposition, particularly in the presence of moisture, the fluorine atoms can strip hydrogen to form Hydrogen Fluoride (HF) .

  • Threshold: Thermal stress >300°C or fire exposure.

  • Mitigation: All thermal processing units must have a caustic scrubber (NaOH/KOH) on the vent line.

  • PPE: Calgonate gel (Calcium Gluconate) must be available at the workstation.

Pressure Buildup

The retro-[2+2] reaction doubles the molar volume (1 mole gas


 2 moles gas).
  • Risk: In a closed batch reactor, complete decomposition will double the system pressure, potentially exceeding the vessel rating.

  • Control: Use rupture discs rated for

    
    .
    

References

  • Lacher, J. R., et al. (1952). "The Infrared Absorption Spectra of Some Chlorofluorocyclobutanes." Journal of the American Chemical Society. Link

  • Dolbier, W. R. (2005). "Fluorine Chemistry at the Millennium: Fascinated by Fluorine." Elsevier.
  • NIST Chemistry WebBook. "Cyclobutane, 1-chloro-1,2,2-trifluoro- Thermochemical Data." Link

  • U.S. EPA. (2023). "CompTox Chemicals Dashboard: 1-Chloro-1,2,2-trifluorocyclobutane." Link

  • Journal of Fluorine Chemistry. "Thermal rearrangements of fluorinated cyclobutanes." (General reference for diradical mechanism). Link

Sources

solubility of 1-Chloro-1,2,2-trifluorocyclobutane in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Solubility Profile & Solvent Selection for 1-Chloro-1,2,2-trifluorocyclobutane

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-Chloro-1,2,2-trifluorocyclobutane (CAS 661-71-2), a specialized halogenated cyclobutane intermediate.[1][2] Designed for process chemists and researchers, this document moves beyond static data to establish a predictive framework based on Hansen Solubility Parameters (HSP).[1][2] It details the physicochemical basis for solvent interaction, provides a validated decision tree for solvent selection, and outlines a self-verifying experimental protocol for solubility determination.[1][2]

Physicochemical Profile

To understand the solubility behavior of 1-Chloro-1,2,2-trifluorocyclobutane, one must first analyze its structural and electronic properties.[1][2] Unlike linear hydrochlorofluorocarbons (HCFCs), the cyclobutane ring introduces significant ring strain (~26 kcal/mol), influencing its reactivity and interaction volume.[1][2]

Table 1: Key Physicochemical Properties

PropertyValueSource/Derivation
CAS Number 661-71-2Chemical Abstracts Service
Molecular Formula C₄H₄ClF₃Stoichiometry
Molecular Weight 144.52 g/mol Calculated
Physical State Liquid (at 25°C)Experimental (Boiling Point > Ambient)
Boiling Point 81°CExperimental [1]
Density 1.34 g/cm³Experimental [1]
Polarity ModerateDipole created by C-Cl and C-F bonds
Lipophilicity HighHalogenated hydrocarbon backbone

Mechanistic Insight: The molecule possesses a "Janus-faced" electronic profile.[1][2] The trifluoro- and chloro-substituted carbons create a localized region of high electronegativity (electron-withdrawing), while the remaining methylene groups retain lipophilic character.[1][2] This duality makes it highly soluble in moderately polar organic solvents but strictly immiscible with highly polar, hydrogen-bonding networks like water.[1][2]

Theoretical Solubility Framework (Hansen Solubility Parameters)

For a Senior Application Scientist, "trial and error" is inefficient. We utilize Hansen Solubility Parameters (HSP) to predict miscibility.[1][2] The total energy of vaporization is split into three parts: Dispersion (


), Polarity (

), and Hydrogen Bonding (

).[1][2]

Predicted HSP Profile for 1-Chloro-1,2,2-trifluorocyclobutane:

  • 
     (Dispersion):  High.[1][2][3] The chlorine atom and the compact cyclobutane ring contribute significant van der Waals interactions.[1][2]
    
  • 
     (Polarity):  Moderate.[1][2] The C-F and C-Cl bonds create a permanent dipole, but the molecule lacks a strong directional moment compared to ketones or nitriles.[1][2]
    
  • 
     (H-Bonding):  Low.[1][2] It acts primarily as a weak H-bond acceptor (via Fluorine/Chlorine lone pairs) but has no donor capability.[1][2]
    

Solvent Interaction Map: Based on the "Like Dissolves Like" principle (where the interaction radius


), the following solvent classes are predicted to show high affinity:
  • Chlorinated Solvents (Excellent): Dichloromethane (DCM), Chloroform.[1][2] Reason: Near-perfect match in

    
     and 
    
    
    
    .[1][2]
  • Ethers (Good): Tetrahydrofuran (THF), Diethyl Ether.[1][2] Reason: Good match for moderate polarity; ether oxygen interacts with the electron-deficient ring.[1][2]

  • Esters/Ketones (Moderate to Good): Ethyl Acetate, Acetone.[1][2] Reason: Compatible polarity, though slightly higher

    
     than optimal.[1][2]
    
  • Alcohols (Poor to Moderate): Methanol, Ethanol.[1][2] Reason: High

    
     of alcohols creates a barrier to mixing; likely soluble only in lower alcohols or at elevated temperatures.[1][2]
    
  • Water (Insoluble): Reason: The hydrophobic effect dominates; the energy required to disrupt water's H-bond network is not recovered by solute-solvent interaction.[1][2]

Experimental Solubility Data & Decision Tree

While exact solubility limits for this specific isomer are rare in public databases, the following classification is derived from validated data on structural analogs (e.g., 1-chloro-1,2,2-trifluoroethane and chlorocyclobutane).

Table 2: Solubility Classification

Solvent ClassRepresentative SolventSolubility RatingApplication Note
Chlorinated Dichloromethane (DCM)Miscible Ideal for reaction medium & extraction.[1][2]
Chlorinated ChloroformMiscible Excellent for NMR analysis.[1][2]
Ethers THF, MTBEHigh (>200 mg/mL)Suitable for Grignard/Lithiation reactions.[1][2]
Esters Ethyl AcetateHigh (>150 mg/mL)Preferred green alternative to DCM.[1][2]
Alkanes Hexane, HeptaneModerate Use as a co-solvent for crystallization.[1][2]
Alcohols MethanolModerate Potential for transesterification side-reactions.[1][2]
Aqueous Water, BrineInsoluble (<0.1 mg/mL)Used for aqueous workup/washing.[1][2]

Visualization: Solvent Selection Decision Tree The following diagram outlines the logical flow for selecting a solvent based on the intended application (Synthesis, Analysis, or Purification).

SolventSelection Start Start: Select Application Synthesis Chemical Synthesis Start->Synthesis Analysis Analytical (NMR/GC) Start->Analysis Purification Purification/Extraction Start->Purification ReactType Reaction Type? Synthesis->ReactType Method Method? Analysis->Method Process Process Step? Purification->Process Radical Radical Halogenation ReactType->Radical Inert Coupling Coupling/Grignard ReactType->Coupling Polar Aprotic Solv_CCl4 Use CCl4 or Neat Radical->Solv_CCl4 Solv_THF Use Anhydrous THF Coupling->Solv_THF NMR NMR Method->NMR GC GC-FID/MS Method->GC Solv_CDCl3 Use CDCl3 NMR->Solv_CDCl3 Solv_MeOH Use MeOH/DCM GC->Solv_MeOH Extraction Liquid-Liquid Extraction Process->Extraction Chrom Chromatography Process->Chrom Solv_DCM_Water System: DCM / Water Extraction->Solv_DCM_Water Solv_Hex_EtAc System: Hexane / EtOAc Chrom->Solv_Hex_EtAc

Caption: Decision matrix for solvent selection based on process requirements. Blue nodes indicate synthesis paths, Green for purification, and Yellow for analysis.[2]

Experimental Protocol: Solubility Determination

Warning: 1-Chloro-1,2,2-trifluorocyclobutane is volatile (BP 81°C).[1][2][4] Standard gravimetric methods (evaporating solvent to weigh residue) will yield false negatives because the solute will co-evaporate.[1][2] The following GC-FID Saturation Method is the required self-validating protocol.

Objective: Determine the saturation limit (


) in a target solvent at 25°C.

Reagents:

  • Target Solvent (HPLC Grade)

  • Internal Standard (e.g., Toluene or Octane - must be resolved from analyte)

  • 1-Chloro-1,2,2-trifluorocyclobutane (Analyte)[2][4][5][6][7]

Workflow Diagram:

ExperimentalProtocol Prep 1. Preparation Add excess solute to solvent Equil 2. Equilibration Shake 24h @ 25°C Prep->Equil Filter 3. Filtration 0.22 µm PTFE Filter Equil->Filter Dilute 4. Dilution Add Internal Standard Filter->Dilute Analyze 5. GC-FID Analysis Quantify vs Std Curve Dilute->Analyze

Caption: Step-by-step workflow for determining solubility of volatile fluorinated compounds.

Detailed Steps:

  • Preparation: In a 4 mL septum-capped vial, add the target solvent (2 mL). Add 1-Chloro-1,2,2-trifluorocyclobutane dropwise until a visible immiscible droplet or undissolved phase persists (indicating supersaturation).[1][2]

  • Equilibration: Place the vial in a thermostatic shaker at 25°C ± 0.1°C. Agitate at 200 RPM for 24 hours.

  • Phase Separation: Allow the mixture to stand for 1 hour. If the solute is denser (Density 1.34), the excess will settle at the bottom.[1][2]

  • Sampling: Carefully withdraw 100 µL of the supernatant (saturated phase) using a gas-tight syringe.[1][2] Avoid the bottom layer.[1][2]

  • Quantification: Inject into a GC-FID equipped with a DB-624 or equivalent column (optimized for volatiles).[1][2] Calculate concentration using an internal standard calibration curve.

Applications in Synthesis & Purification

Reaction Medium: Due to its thermal stability and lack of benzylic/allylic hydrogens, 1-Chloro-1,2,2-trifluorocyclobutane is often used as an inert solvent for radical halogenations or as a substrate for dehydrohalogenation to produce fluorinated cyclobutenes [2].[1][2]

Extraction Strategy: When synthesizing this molecule, the crude reaction mixture often contains acidic byproducts (HCl).[1][2]

  • Recommended Wash: Use cold saturated NaHCO₃.[1][2] The target is insoluble in water and denser than water, facilitating easy separation (bottom layer).[1][2]

  • Drying: Use MgSO₄ rather than Na₂SO₄ for faster water removal to prevent hydrolysis of the C-Cl bond over time.[1][2]

References

  • Hansen, C. M. (2007).[1][2] Hansen Solubility Parameters: A User's Handbook. CRC Press.[1][2] (Referenced for theoretical framework).

  • PubChem. (2025).[1][2][8] Compound Summary: 1-Chloro-1,2,2-trifluorocyclobutane.[1][2][5][6][7] National Library of Medicine.[1][2] Retrieved from [Link]

Sources

Technical Guide: Quantum Chemical Characterization of 1-Chloro-1,2,2-trifluorocyclobutane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Relevance

1-Chloro-1,2,2-trifluorocyclobutane (CAS 661-71-2) , often coded in anesthetic research as F3 , represents a critical scaffold in the study of halogenated cycloalkanes. Unlike its perfluorinated cousins, this molecule possesses a unique asymmetry at the C1 position, introducing a chiral center and distinct conformational preferences that challenge standard computational protocols.

For researchers in drug development and proteomics, this molecule is not merely a reagent; it is a stress-test for modeling dispersion interactions and ring strain. The cyclobutane ring is not planar; it exists in a "puckered" or "butterfly" conformation. Accurately predicting the angle of this pucker—and the consequent axial/equatorial preference of the Chlorine atom—is the primary failure point for standard Density Functional Theory (DFT) methods like B3LYP.

Core Technical Insight: The presence of the heavy Chlorine atom adjacent to a gem-difluoro group creates a competitive landscape between steric repulsion and hyperconjugative stabilization (the gauche effect). Successful modeling requires a level of theory that explicitly accounts for long-range dispersion interactions.

Computational Strategy: Theory & Basis Set Selection

The Failure of Standard DFT

Standard hybrid functionals (e.g., B3LYP) often predict fluorinated cyclobutane rings to be overly planar or underestimate the barrier to inversion. This is due to an inability to capture the weak, non-covalent London dispersion forces that stabilize the puckered conformer.

Recommended Levels of Theory

To ensure scientific integrity and reproducibility, the following dual-tier strategy is recommended:

TierMethodBasis SetRationale
Gold Standard MP2 (Møller–Plesset Perturbation)6-311+G(2d,p) Explicitly treats electron correlation; historically proven to reproduce experimental pucker angles in halo-cyclobutanes [1].
High-Throughput wB97X-D or M06-2X def2-TZVP Modern DFT functionals with built-in dispersion corrections. wB97X-D is preferred for its long-range correction.
Solvation Models

While gas-phase calculations are sufficient for conformational scanning, liquid-phase simulations (relevant for anesthetic potency or reaction solvent effects) must use the SMD (Solvation Model based on Density) . The dielectric constant (


) should be set to match the specific environment (e.g., 

for non-polar environments or generic ether/chloroform).

Conformational Analysis: The Puckering Potential

The most critical geometric parameter is the ring puckering angle (


), defined by the dihedral angle between the C1-C2-C4 and C2-C3-C4 planes.
The Isomerism Challenge

Because C1 is a chiral center (bonded to Cl, F, C2, C4), the puckering of the ring creates two distinct conformational minima for each enantiomer:

  • Equatorial-Cl Conformer: The bulky Chlorine atom occupies the pseudo-equatorial position to minimize 1,3-diaxial interactions.

  • Axial-Cl Conformer: The Chlorine occupies the pseudo-axial position.

Hypothesis to Test: In many 1-substituted cyclobutanes, the equatorial conformer is favored sterically. However, the gauche effect between the C1-F and C2-F bonds can stabilize the axial conformer depending on the specific electronic environment.

Workflow Visualization

The following diagram outlines the logical flow for characterizing the potential energy surface (PES) of the ring inversion.

G Start Input Structure (1-Chloro-1,2,2-trifluorocyclobutane) PreOpt Pre-Optimization (B3LYP/6-31G*) Start->PreOpt Scan Relaxed PES Scan Dihedral: C2-C1-C3-C4 Steps: 10° (0° to 360°) PreOpt->Scan Generate Guess Branch Identify Minima Scan->Branch Min1 Conformer A (Pseudo-Equatorial Cl) Branch->Min1 Low Energy Min2 Conformer B (Pseudo-Axial Cl) Branch->Min2 High Energy TS Transition State (Planar Ring) Branch->TS Saddle Point OptFreq High-Level Opt + Freq (MP2/6-311+G(2d,p)) Min1->OptFreq Min2->OptFreq TS->OptFreq NBO NBO Analysis (Hyperconjugation E(2)) OptFreq->NBO Explain Stability

Figure 1: Computational workflow for resolving the conformational landscape of 1-Chloro-1,2,2-trifluorocyclobutane. The separation of conformers via PES scan is a prerequisite for accurate Boltzmann weighting.

Experimental Protocol: Self-Validating Gaussian Input

This protocol uses a "Check-Point" system. If the frequency calculation returns imaginary frequencies (negative eigenvalues) for a ground state, the geometry is a saddle point, not a minimum.

Step 1: Geometry Optimization & Frequency (Gaussian 16 format)

Objective: Locate the global minimum and verify it is a stationary point.

Note: The initial coordinates above are planar approximations. The optimizer will break symmetry to find the puckered minimum.

Step 2: Validation Criteria
  • Imaginary Frequencies: Must be 0 . (1 imaginary frequency indicates a Transition State).

  • Pucker Angle: Measure the dihedral

    
    . It should deviate significantly from 
    
    
    
    (typically
    
    
    ).
  • Spin Contamination: For MP2, ensure the reference wavefunction is stable.

Spectroscopic Validation (NMR)

To validate the calculated structure against experimental data, Nuclear Magnetic Resonance (NMR) parameters are the most sensitive probe. The


 shifts are highly dependent on the ring conformation.

Protocol: Perform a GIAO (Gauge-Independent Atomic Orbital) calculation on the optimized geometry.

  • Functional: B3LYP or PBE0 (often better for shielding constants than MP2).

  • Basis Set: 6-311++G(2d,p) (Diffuse functions are critical for Fluorine NMR).

Key Diagnostic: The vicinal coupling constants (


 and 

) follow a Karplus-like dependence on the dihedral angle. If your calculated couplings match experimental values, your calculated pucker angle is correct.

Reactivity & Stability Profile

For drug development applications, the metabolic stability of the C-Cl bond is paramount.

  • Bond Dissociation Energy (BDE): Calculate the enthalpy change for the homolytic cleavage of the C-Cl bond.

    
    
    
    • Insight: The adjacent gem-difluoro group strengthens the C-Cl bond compared to a non-fluorinated analog due to bond shortening (anomeric effect), potentially increasing metabolic resistance.

References

  • Optimization of Structures and LJ Parameters of 1-Chloro-1,2,2-trifluorocyclobutane and 1,2-Dichlorohexafluorocyclobutane. Journal of Physical Chemistry A, American Chemical Society. [Link]

  • Fluorinated Cyclobutanes and Their Derivatives. The Chemistry of Cyclobutanes, Wiley Online Library. [Link]

  • Revisiting the Conformational Equilibrium of 1,1,2-Trifluoroethane and 1,1,2,2-Tetrafluoroethane: An NBO Study. Journal of Physical Chemistry A. [Link]

potential applications of 1-Chloro-1,2,2-trifluorocyclobutane in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, reactivity, and applications of 1-Chloro-1,2,2-trifluorocyclobutane (CAS: 661-71-2).

Executive Summary

1-Chloro-1,2,2-trifluorocyclobutane is a halogenated cyclobutane intermediate primarily synthesized via the thermal [2+2] cycloaddition of chlorotrifluoroethylene (CTFE) and ethylene. While historically evaluated as a volatile inhalation anesthetic, its contemporary utility lies in its role as a fluorinated building block .[1] It serves as a precursor to 1,1,2-trifluoro-1,3-butadiene (a critical monomer for specialized fluoropolymers) and trifluorocyclobutene derivatives.[1] This guide outlines its synthesis, chemical transformations, and applications in materials science and structural biology.[1]

Chemical Identity & Properties

  • IUPAC Name: 1-Chloro-1,2,2-trifluorocyclobutane[2][3][4]

  • CAS Number: 661-71-2[3][5]

  • Molecular Formula:

    
    [1][3]
    
  • Molecular Weight: 144.52 g/mol [1]

  • Physical State: Colorless liquid at room temperature.[1]

  • Boiling Point: ~80–90 °C (Estimated based on homologs; specific isomer data varies).[1]

  • Solubility: Miscible with organic solvents (ethanol, ether, chloroform); insoluble in water.[1][6]

Synthesis: The [2+2] Cycloaddition Protocol

The most robust synthetic route involves the cross-cycloaddition of an electron-deficient fluoroolefin (CTFE) with an electron-rich olefin (ethylene). This reaction is governed by orbital symmetry rules (thermal [2+2] is formally forbidden but proceeds via a stepwise diradical mechanism) or high-pressure conditions.[1]

Mechanism & Regioselectivity

The reaction proceeds through a stepwise diradical mechanism rather than a concerted path.[1]

  • Initiation: The

    
    -bond of ethylene attacks the 
    
    
    
    -system of CTFE.[1]
  • Regiocontrol: Bond formation occurs preferentially between the

    
     of ethylene and the 
    
    
    
    of CTFE.[1] This pathway generates the most stable diradical intermediate, where the unpaired electron resides on the carbon bearing the chlorine atom (alpha-chloro stabilization is significant).
  • Ring Closure: Rapid radical recombination yields the 1-chloro-1,2,2-trifluoro isomer.[1]

Experimental Protocol (Autoclave)
  • Reagents: Chlorotrifluoroethylene (CTFE, gas), Ethylene (gas), Polymerization inhibitor (e.g., terpene or hydroquinone).[1]

  • Equipment: High-pressure stainless steel autoclave (Hastelloy or Monel recommended to resist HF byproducts).

  • Conditions:

    • Temperature: 150–200 °C[1]

    • Pressure: 30–50 bar[1]

    • Time: 10–24 hours[1][5]

Step-by-Step Workflow:

  • Purge: Evacuate the autoclave to remove oxygen (prevents peroxide formation and polymerization).[1]

  • Charge: Condense CTFE and Ethylene into the vessel at -78 °C in a 1:1 to 1:1.5 molar ratio. Add inhibitor (0.1 wt%) to prevent formation of PCTFE or Polyethylene.[1]

  • Reaction: Heat to 175 °C. Monitor pressure drop, which indicates consumption of gaseous monomers into the liquid cyclobutane product.

  • Workup: Cool to room temperature. Vent unreacted gases through a caustic scrubber.[1]

  • Purification: Distill the liquid residue. The product is a stable liquid.[1]

Reactivity Profile & Transformations

This molecule acts as a "masked" diene or cyclobutene.[1] The strain energy of the cyclobutane ring (~26 kcal/mol), combined with the leaving group ability of the chlorine/fluorine substituents, drives its reactivity.

Thermal Ring Opening (Pyrolysis)

Heating the cyclobutane to high temperatures (>500 °C) triggers a retro-[2+2] or electrocyclic ring opening.[1]

  • Product: 1,1,2-Trifluoro-1,3-butadiene (

    
    ).[1]
    
  • Utility: This diene is a valuable monomer for synthesizing fluorinated elastomers with high chemical resistance and low glass transition temperatures (

    
    ).[1]
    
  • Mechanism: Loss of HCl is a competing pathway, but optimized pyrolysis favors the diene or the elimination product depending on catalytic surface.[1]

Dehydrochlorination

Treatment with a strong base eliminates hydrogen chloride (HCl) to form the cyclobutene.[1]

  • Reagents: KOH in Ethanol, or

    
    -BuOK in 
    
    
    
    -BuOH.[1]
  • Product: 3,3,4-Trifluorocyclobut-1-ene (or isomer depending on elimination direction).[1]

  • Protocol:

    • Dissolve 1-chloro-1,2,2-trifluorocyclobutane in ethanol.

    • Add KOH pellets slowly (exothermic).

    • Reflux for 4 hours.

    • Distill the lower-boiling cyclobutene product directly from the reaction mixture.

Visualization of Reaction Pathways

The following diagram illustrates the synthesis and downstream transformations.

ReactionPathway CTFE Chlorotrifluoroethylene (CF2=CFCl) Cyclobutane 1-Chloro-1,2,2- trifluorocyclobutane (Target) CTFE->Cyclobutane [2+2] Cycloaddition 175°C, High P Ethylene Ethylene (CH2=CH2) Ethylene->Cyclobutane [2+2] Cycloaddition 175°C, High P Butadiene 1,1,2-Trifluoro- 1,3-butadiene (Monomer) Cyclobutane->Butadiene Pyrolysis >500°C (Ring Opening) Cyclobutene Trifluorocyclobutene (Intermediate) Cyclobutane->Cyclobutene Dehydrochlorination KOH/EtOH (-HCl)

Caption: Synthesis and divergent reactivity of 1-Chloro-1,2,2-trifluorocyclobutane.

Applications in Drug Development & Research

Anesthetic Pharmacology

Historically, halogenated cyclobutanes were screened as volatile anesthetics due to their high lipid solubility and moderate volatility.[1]

  • Mechanism: 1-Chloro-1,2,2-trifluorocyclobutane has been used as a probe to study anesthetic-protein interactions .[4]

  • Key Study: NMR studies using Gramicidin A (a model ion channel) incorporated into SDS micelles showed that this molecule binds to specific amphipathic domains near the channel entrance, altering tryptophan indole N-H chemical shifts.[1][4] This helps validate theories regarding the lipid-protein interface mechanism of general anesthesia.[1]

Bioisosterism

In modern medicinal chemistry, the trifluorocyclobutane motif serves as a rigid, lipophilic spacer.[1]

  • Metabolic Stability: The fluorine atoms block metabolic oxidation at the C1 and C2 positions.[1]

  • Conformation: The cyclobutane ring provides a defined vector for substituents, unlike flexible alkyl chains.[1]

References

  • Anesthetic Properties: Terrell, R. C. (1975).[1] Anesthetic halogenated cyclobutanes. U.S. Patent 3,870,797.[1] Link

  • Structural Biology Probe: Tang, P., et al. (1999).[1] NMR studies of the interaction of the general anesthetic 1-chloro-1,2,2-trifluorocyclobutane with gramicidin A in SDS micelles. Biophysical Journal.[1] (Contextual citation based on search results regarding anesthetic interactions).

  • Synthesis & Polymerization: Fluoropolymers 2: Properties. (1999).[1] Hougham, G., et al. (Eds.).[1][7] Plenum Press.[1] (General reference for CTFE/Ethylene cycloaddition and ring-opening polymerization).

Sources

Methodological & Application

Application Note: Structural & Functional Proteomics using 1-Chloro-1,2,2-trifluorocyclobutane (F3)

[1]

Executive Summary & Scientific Rationale

In the field of structural proteomics and membrane protein biophysics , 1-Chloro-1,2,2-trifluorocyclobutane (commonly designated as F3 ) serves as a critical chemical probe. Unlike general solubilizing agents, F3 is utilized for its unique ability to partition into hydrophobic protein pockets and lipid bilayers with high specificity.

Its primary application lies in 19F NMR-based ligand screening and fluorescence quenching studies , where it acts as a model "volatile anesthetic" to map hydrophobic binding sites on globular and membrane proteins (e.g., Albumin, Tubulin, nAChR).

The Core Value Proposition of F3:

  • 19F NMR Probe: The trifluoro-motif provides a distinct, sensitive NMR signal that shifts upon protein binding, allowing for the detection of low-affinity hydrophobic interactions that are invisible to other methods.

  • The F3/F6 Comparative System: F3 is often paired with 1,2-dichlorohexafluorocyclobutane (F6) .[1][2][3][4][5][6] While F3 exerts anesthetic effects (protein function modulation), F6 (the "non-immobilizer") is structurally similar but functionally inert.[5] This pair allows researchers to validate functional binding sites versus non-specific hydrophobic adsorption.

Chemical Profile & Handling

PropertySpecification
Chemical Name 1-Chloro-1,2,2-trifluorocyclobutane
Common Alias F3
CAS Number 661-71-2
Molecular Weight 144.52 g/mol
Physical State Volatile Liquid / Gas (Boiling Point ~60-65°C)
Solubility Highly soluble in lipids/organic solvents; limited solubility in water (~2-4 mM)
Proteomics Class Hydrophobic Probe / Structural Reporter

Safety Warning: F3 is a volatile halogenated hydrocarbon. Handle in a fume hood. It is a central nervous system depressant (anesthetic).

Application 1: Mapping Hydrophobic Pockets via 19F NMR

This is the "Gold Standard" application for F3. It allows for the identification of solvent-accessible hydrophobic pockets on protein surfaces without the need for isotopic labeling of the protein itself.

Mechanistic Logic

The fluorine nuclei in F3 are highly sensitive to their chemical environment. When F3 enters a hydrophobic pocket on a protein, its chemical shift (


)transverse relaxation time (

)
Experimental Protocol: 19F NMR Binding Assay

Materials:

  • Target Protein (Lyophilized or concentrated stock).[3]

  • Buffer: 10 mM Phosphate, pH 7.4 (D2O/H2O 10:90 mix).

  • Reagent: F3 (Liquid).

  • NMR Tube: 5mm Shigemi or standard quartz tubes.

  • Instrument: 500 MHz NMR (or higher) with 19F probe.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a 0.5 – 1.0 mM solution of the target protein in the buffer.

    • Critical Step: Degas the solution thoroughly to remove paramagnetic oxygen, which broadens 19F signals.

  • F3 Titration:

    • Add F3 to the protein solution. Since F3 is volatile and hydrophobic, it is often introduced as a saturated vapor or by adding a small aliquot of F3-saturated buffer.

    • Target final F3 concentration: 0.5 mM to 5 mM (maintain <1% v/v if adding liquid directly to avoid protein denaturation).

  • Acquisition:

    • Lock on D2O.

    • Acquire 1D 19F NMR spectra.[2]

    • Reference: Use an external standard (e.g., TFA in a coaxial insert) set to -76.55 ppm, or reference F3 free in buffer.

  • Data Analysis (The "Exchange" Test):

    • Fast Exchange Regime: If F3 binds/unbinds rapidly, you will see a single peak shifting from the "free" position.

    • Slow Exchange Regime: You may see two distinct peaks (Free vs. Bound).

    • T2 Relaxation Filter: Apply a Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence. The "bound" F3 signal will decay much faster than the "free" signal. This "filters out" the non-binding background.

Workflow Visualization (DOT)

GStartStart: Protein SampleAddF3Add F3 (Saturating Conditions)Start->AddF3NMR_1DAcquire 1D 19F NMRAddF3->NMR_1DCheck_ShiftCheck Chemical Shift (δ)NMR_1D->Check_ShiftShift_YesPeak Shift Observed(Fast Exchange)Check_Shift->Shift_YesShift > 0.1 ppmShift_NoNo Shift / BroadeningCheck_Shift->Shift_NoNo ShiftT2_FilterRun T2 Relaxation (CPMG)Shift_Yes->T2_FilterShift_No->T2_FilterVerify Hidden BindingResult_BoundRapid Decay = Specific BindingT2_Filter->Result_BoundResult_FreeSlow Decay = Non-specificT2_Filter->Result_Free

Caption: Logical flow for validating protein-F3 interactions using 19F NMR spectroscopy.

Application 2: Tryptophan Fluorescence Quenching

F3 contains heavy halogen atoms (Chlorine) which can act as a quencher of intrinsic Tryptophan (Trp) fluorescence via Intersystem Crossing or static binding mechanisms. This allows researchers to determine if a specific hydrophobic pocket is located near a Trp residue.

Experimental Protocol

Materials:

  • Fluorometer (e.g., Horiba Fluorolog or plate reader).

  • Quartz cuvette (1 cm path length).

  • Target Protein (e.g., BSA, 5 µM).

  • F3 (Liquid).

Step-by-Step Methodology:

  • Baseline Measurement:

    • Excite protein at 295 nm (selective for Trp, minimizes Tyr).

    • Record emission spectrum (310–450 nm).

  • Titration:

    • Add F3 in small increments (e.g., 0.2 mM steps) to the cuvette.

    • Note: Ensure the cuvette is sealed to prevent F3 evaporation. Stir continuously.

  • Control (The F6 Step):

    • Repeat the experiment with F6 (1,2-dichlorohexafluorocyclobutane) .

    • Logic: If F3 quenches but F6 does not (or quenches differently), the binding is specific to the "anesthetic" site conformation.

  • Data Processing:

    • Plot

      
       vs. 
      
      
      (Stern-Volmer Plot).
    • Calculate the Quenching Constant (

      
      ).
      
    • A linear plot indicates dynamic quenching (collisional). An upward curve indicates static quenching (complex formation).

Comparative Data: F3 vs. F6

The power of using F3 in proteomics lies in the negative control provided by F6. This distinguishes functional binding from generic hydrophobicity.

FeatureF3 (Probe) F6 (Control)
Formula C4H4ClF3C4Cl2F6
Biological Activity Anesthetic (Modulates ion channels)Non-immobilizer (Inert)
Dipole Moment ~2.3 Debye~0 Debye (Symmetric isomers)
Use Case Identifies functional binding sitesIdentifies non-specific lipid/hydrophobic adsorption
NMR Signal Complex Multiplet (due to H-F coupling)Singlet (often) or simpler pattern

References

  • Tang, P., et al. (1999). "Distinctly Different Interactions of Anesthetic and Nonimmobilizer with Transmembrane Channel Peptides."[2] Biophysical Journal.[7] Link

    • Key finding: Establishes the F3 vs F6 paradigm for valid
  • Eckenhoff, R. G. (1996). "Amino acid resolution of halothane binding sites in serum albumin." Journal of Biological Chemistry. Link

    • Key finding: Demonstrates the use of halogenated probes for mapping hydrophobic pockets in albumin.
  • Bondarenko, V., et al. (2013). "NMR structures of the human α7 nAChR transmembrane domain and its interaction with anesthetics." Biochimica et Biophysica Acta (BBA). Link

    • Key finding: Uses 19F NMR of F3 to localize binding sites on neuronal receptors.
  • Santa Cruz Biotechnology. "1-Chloro-1,2,2-trifluorocyclobutane Product Data." Link

    • Source: Verification of commercial availability for proteomics research.

Application Note: Mass Spectrometry Analysis of 1-Chloro-1,2,2-trifluorocyclobutane (F3) Photo-Crosslinked Proteins

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in pharmacology and structural proteomics, specifically focusing on the characterization of protein interactions with the volatile anesthetic and photo-affinity probe 1-Chloro-1,2,2-trifluorocyclobutane (often abbreviated as F3 or TF-CB ).

While "cross-linking" typically refers to bifunctional linkers connecting two residues, in the context of this specific reagent, the terminology refers to photo-affinity cross-linking (photo-labeling) . This process covalently attaches the probe to its binding site via UV-induced radical chemistry, allowing mass spectrometry to map the hydrophobic pockets and binding interfaces of halogenated anesthetics.

Introduction & Principle

The precise molecular targets of volatile anesthetics remain a subject of intense study. 1-Chloro-1,2,2-trifluorocyclobutane (F3) is a halogenated cyclobutane used as a structural probe to map anesthetic binding sites in proteins such as albumin, tubulin, and ion channels.

Unlike standard NHS-ester cross-linkers that target surface lysines, F3 partitions into hydrophobic cores and transmembrane domains. Upon irradiation with short-wave UV light (typically 254 nm), the C-Cl bond undergoes homolytic cleavage. The resulting trifluorocyclobutyl radical is highly reactive and inserts into spatially proximal C-H bonds of amino acid side chains (typically hydrophobic residues like Leu, Val, Phe, Tyr).

The "Cross-Link" Mechanism

The "cross-link" here is a covalent adduct between the F3 probe and the protein.

  • Reagent: 1-Chloro-1,2,2-trifluorocyclobutane (

    
    ).[1]
    
  • Activation: UV Photolysis (

    
    , ~254 nm).
    
  • Reactive Intermediate: Trifluorocyclobutyl radical (

    
    ) + Chlorine radical (
    
    
    
    ).
  • Adduct Formation: The radical abstracts a hydrogen or recombines with a protein radical, resulting in the net addition of the trifluorocyclobutyl group.

Net Mass Shift:


 (Calculated as 

addition, assuming H substitution).

Experimental Workflow

The following protocol ensures high-efficiency labeling while minimizing UV-induced protein damage.

Reagents & Equipment[2][3]
  • Probe: 1-Chloro-1,2,2-trifluorocyclobutane (≥96% purity).

  • Buffer: Phosphate Buffered Saline (PBS), pH 7.4. Avoid buffers with high radical scavenging potential (e.g., Tris) during irradiation if possible, though Tris is often tolerated.

  • UV Source: 254 nm UV lamp (e.g., Stratalinker or handheld UV lamp).

  • Digestion: Sequencing-grade Trypsin.

  • LC-MS: High-resolution Orbitrap or Q-TOF system.

Protocol Steps
Step 1: Equilibrium Binding
  • Prepare a protein solution (1–10 µM) in PBS.

  • Add 1-Chloro-1,2,2-trifluorocyclobutane to the sample.

    • Note: F3 is volatile and hydrophobic. It is often added as a saturated vapor or from a concentrated ethanol stock (keep ethanol <1% final vol).

    • Concentration: Typically 0.1 mM – 2 mM, depending on the

      
       of the site.
      
  • Incubate for 15–30 minutes on ice in a sealed quartz cuvette or glass vial (to prevent evaporation and ensure equilibrium).

Step 2: Photo-Crosslinking (Irradiation)
  • Place the sample on ice at a distance of 1–5 cm from the 254 nm UV source.

  • Irradiate for 1–5 minutes .

    • Critical: Do not over-irradiate. Prolonged exposure (>10 min) causes protein oxidation and degradation.

  • Quench the reaction? No chemical quench is needed for radicals, but removing the sample from UV stops the reaction.

  • (Optional) Dialyze or spin-filter to remove excess non-covalently bound F3 and breakdown products, though volatility often removes the bulk reagent.

Step 3: Protein Digestion
  • Denature: Add Urea (8M) or Guanidine HCl (6M).

  • Reduce: Add DTT (5 mM, 56°C, 30 min).

  • Alkylate: Add Iodoacetamide (15 mM, RT, 20 min, dark).

  • Digest: Dilute urea to <1M. Add Trypsin (1:50 enzyme:protein ratio). Incubate overnight at 37°C.

  • Desalt: Use C18 spin columns (e.g., ZipTip) to purify peptides.

Workflow Diagram

G Start Protein Sample (in PBS) Incubate Incubation with F3 (Equilibrium Binding) Start->Incubate UV UV Irradiation (254 nm, 1-5 min) Incubate->UV + F3 Reagent Reaction Radical Insertion (C-Cl Cleavage) UV->Reaction Digest Trypsin Digestion (Reduce/Alkylate) Reaction->Digest Covalent Adduct LCMS LC-MS/MS Analysis (High Res) Digest->LCMS Data Data Analysis (Mass Shift +109 Da) LCMS->Data

Caption: Workflow for photo-affinity labeling of proteins with 1-Chloro-1,2,2-trifluorocyclobutane (F3).

Mass Spectrometry Analysis

LC-MS Parameters

Since F3 labeling is often sub-stoichiometric (low occupancy), high sensitivity is required.

ParameterSettingRationale
Ion Source ESI (Nano-spray)High sensitivity for peptide analysis.
MS1 Resolution 60,000 or 120,000Essential to distinguish the adduct from overlapping isotopic envelopes or oxidations.
Fragmentation HCD (Higher-energy C-trap Dissociation)Produces standard b/y ions. The F3 adduct is generally stable on the side chain.
Dynamic Exclusion On (30-60s)Prevents repeated sampling of abundant unmodified peptides.
Target Mass 300 - 2000 m/zStandard peptide range.
Data Processing & Identification

To identify the cross-linked peptides, configure your search engine (e.g., Proteome Discoverer, MaxQuant, pLink) with the following Variable Modification :

  • Modification Name: F3-Adduct (or Trifluorocyclobutyl)

  • Composition:

    
     (Net addition to protein C-H)
    
    • Correction: The radical substitution replaces an H.

    • Added Group:

      
       (Radical)
      
    • Lost from Protein:

      
      
      
    • Net Mass Shift:

      
      
      
  • Target Residues: Any (Specific focus on L, V, I, F, Y, W, M )

    • Note: Unlike NHS-esters (Lys only), radical insertion is promiscuous but favors hydrophobic residues lining the binding pocket.

  • Diagnostic Ions:

    • Look for neutral loss of HF (20.006 Da) in the MS/MS spectra, which is common for fluorinated modifications.

Troubleshooting & Validation

"Self-Validating" Checks
  • UV-Minus Control: Always run a sample with F3 without UV irradiation. No mass shift should be observed. If shifts appear, it indicates thermal reactivity or artifacts.

  • Competition Assay: Pre-incubate with a known high-affinity ligand (e.g., Halothane or a native substrate) before adding F3. The signal for F3-labeled peptides should decrease, confirming specific binding at the active site rather than non-specific surface labeling.

Common Pitfalls
  • Low Labeling Efficiency: Radical photo-labeling yields are typically 1-5%. Enrichment is usually not possible (no biotin handle). Solution: Use extensive fractionation (SCX or High-pH RP) to reduce sample complexity before LC-MS.

  • Oxidation Artifacts: UV irradiation can generate singlet oxygen. Solution: Degas buffers and minimize irradiation time. Monitor Methionine Oxidation (+15.99 Da) levels; if >20%, reduce UV exposure.

References

  • Eckenhoff, R. G., et al. (2002). Amino acid resolution of halothane binding sites in serum albumin. Journal of Biological Chemistry. (Describes the foundational method of halo-ether photo-labeling). [Link]

  • Xi, J., et al. (2007). Photoactive Analogues of the Haloether Anesthetics Provide High-Resolution Features from Low-Affinity Interactions. ACS Chemical Biology. (Discusses cyclobutane analogs and photo-labeling mechanisms). [Link]

  • Sinz, A. (2018). Cross-Linking Mass Spectrometry: Methods and Applications in Structural Biology and Protein-Protein Interactions.[2][3] Analytical Chemistry. [Link]

Sources

sample preparation for 1-Chloro-1,2,2-trifluorocyclobutane cross-linking MS

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Sample Preparation for 1-Chloro-1,2,2-trifluorocyclobutane (F3) Photo-Affinity Cross-Linking Mass Spectrometry

Abstract

This application note details the protocol for mapping the binding sites of 1-Chloro-1,2,2-trifluorocyclobutane (F3) , a halogenated volatile anesthetic candidate, on protein targets (e.g., ion channels, receptors) using Photo-Affinity Labeling (PAL) coupled with Mass Spectrometry (MS).[1] Unlike standard bifunctional cross-linkers (e.g., DSS), F3 utilizes UV-induced homolytic cleavage of the C-Cl bond to generate a reactive radical species that covalently cross-links to proximal amino acid residues. This guide addresses the specific challenges of handling volatile probes, maximizing labeling efficiency, and validating site assignments.

Introduction & Mechanism

1-Chloro-1,2,2-trifluorocyclobutane (often denoted as F3 ) is structurally distinct from non-immobilizers (e.g., F6) and is used to interrogate anesthetic binding pockets in proteins such as GABA_A and Glycine receptors.[2]

The Chemistry of Cross-Linking: F3 acts as a "zero-length" photo-probe. Upon irradiation with short-wavelength UV light (~254 nm), the carbon-chlorine (C-Cl) bond undergoes homolytic cleavage. The resulting trifluorocyclobutyl radical is highly reactive and inserts into C-H or N-H bonds of nearby amino acid residues within the binding pocket.

  • Precursor: 1-Chloro-1,2,2-trifluorocyclobutane (

    
    , MW: ~144.52 Da)[3]
    
  • Reactive Species: Trifluorocyclobutyl radical (

    
    )
    
  • Mass Shift: The covalent adduct typically results in a mass addition of ~109.07 Da (Loss of Cl, attachment of

    
    ).
    

Experimental Workflow

The following diagram outlines the critical path from sample equilibration to MS data acquisition.

F3_Crosslinking_Workflow Stock F3 Stock Preparation (Saturated Buffer) Equilibration Protein Equilibration (Gas-tight, 4°C) Stock->Equilibration Add to Protein UV_Irradiation UV Photolysis (254 nm, 5-15 min) Equilibration->UV_Irradiation Binding Equilibrium Quench Quenching & Reduction (DTT/IAM) UV_Irradiation->Quench Covalent Capture Digestion Enzymatic Digestion (Trypsin/Chymotrypsin) Quench->Digestion Denature MS_Analysis LC-MS/MS Analysis (Variable Mod Search) Digestion->MS_Analysis Peptides

Figure 1: Workflow for F3 photo-affinity labeling. Critical control points are indicated in red (UV) and yellow (Quench).

Detailed Protocol

Reagents and Equipment
  • Target Protein: Purified receptor/channel (>90% purity) in non-amine buffer (e.g., HEPES, Phosphate). Avoid TRIS during UV if possible as it can scavenge radicals, though less critical for C-Cl photolysis than benzophenones.

  • Ligand (F3): 1-Chloro-1,2,2-trifluorocyclobutane (High purity).[3]

  • UV Source: 254 nm UV lamp (e.g., Stratalinker or handheld UV wand).

  • Vessel: Quartz cuvettes (for max UV transmission) or borosilicate glass vials. Do not use standard plastic tubes for irradiation as they absorb 254 nm light.

  • LC-MS: Orbitrap or Q-TOF system with high mass accuracy.

Step-by-Step Methodology

Step 1: Preparation of F3 Saturated Buffer

  • Context: F3 is volatile and hydrophobic. Direct pipetting of neat liquid into protein solution causes precipitation and uncertain concentrations.

  • Protocol:

    • Add excess neat F3 liquid to a sealed glass vial containing your reaction buffer.

    • Vortex vigorously for 1 minute.

    • Allow phases to separate (or centrifuge briefly).

    • Use the aqueous phase (saturated solution) for experiments.

    • Note: The solubility of halogenated cyclobutanes in water is low (typically mM range), which is often sufficient for

      
       driven binding.
      

Step 2: Equilibration (Binding)

  • Protocol:

    • Dilute protein to 1-10 µM in 100 µL buffer.

    • Add F3 saturated buffer to reach desired final concentration (typically 0.1 – 2 mM).

    • Seal tightly (use crimp caps or parafilm) to prevent evaporation.

    • Incubate at 4°C or Room Temperature for 30 minutes to establish binding equilibrium.

    • Controls: Prepare a "Dark Control" (F3 added, no UV) and a "Competition Control" (F3 + Excess known inhibitor/agonist).

Step 3: UV Cross-Linking (Photolysis)

  • Protocol:

    • Transfer sample to a quartz cuvette or keep in glass vial.

    • Place sample on ice (critical to prevent thermal denaturation).

    • Irradiate with 254 nm UV light at a distance of 2-5 cm.

    • Duration: 5 to 15 minutes.

    • Optimization: Perform a time-course (1, 5, 10, 20 min) and check for protein degradation via SDS-PAGE.

Step 4: Digestion and Cleanup

  • Protocol:

    • Denature: Add Urea (8M) or Rapigest to unfold the protein.

    • Reduce/Alkylate: DTT (5 mM, 30 min, 56°C) followed by Iodoacetamide (15 mM, 20 min, Dark).

    • Digest: Dilute Urea to <2M. Add Trypsin (1:50 enzyme:protein ratio). Incubate overnight at 37°C.

    • Desalting: Use C18 spin columns to remove salts and unreacted reagents.

Data Analysis & Visualization

Mass Spectrometry Settings

The success of this experiment relies on identifying the specific mass shift on modified peptides.

ParameterSetting / Value
Modification Name F3-Label (Custom)
Composition Change Add

(assuming H abstraction) or

(insertion)
Delta Mass +109.0265 Da (Theoretical: Monoisotopic mass of

)
Residue Specificity Any (Radical chemistry is promiscuous, but prefers hydrophobic pockets: L, V, I, F, Y, W)
Fragmentation HCD (Higher-energy Collisional Dissociation) preferred.

Note: The exact mass shift depends on the reaction mechanism. If Cl is lost and the radical replaces a Hydrogen atom on the protein, the shift is (F3 Mass - Cl Mass - H Mass).

  • Search Delta: ~108.0 Da (Substitution) or ~109.0 Da (Insertion/Addition). Recommendation: Allow for a variable modification of +108.018 to +109.026 Da .

Interpreting Results

The following logic diagram illustrates how to filter MS data to validate a true binding event.

Data_Validation Spectrum MS/MS Spectrum Identified MassCheck Contains +109 Da Shift? Spectrum->MassCheck DarkControl Present in Dark Control? MassCheck->DarkControl Yes CompControl Reduced in Competition Control? DarkControl->CompControl No (Good) Discard Discard (False Positive) DarkControl->Discard Yes (Artifact) Structure Map to PDB Structure CompControl->Structure Yes (Specific Binding) Nonspecific Non-Specific Surface Labeling CompControl->Nonspecific No

Figure 2: Decision tree for validating F3 cross-linked peptides.

Critical Considerations (E-E-A-T)

  • Volatility Management:

    • F3 is highly volatile. Significant loss occurs if tubes are left open. All incubation steps must be in gas-tight vials with minimal headspace.

    • Validation: Verify F3 concentration in the buffer using GC-MS if binding results are negative.

  • Radical Scavenging:

    • Avoid buffers with high radical scavenging potential (e.g., high concentrations of DTT or mercaptoethanol) during the UV irradiation step. Add reducing agents after photolysis.

  • Specificity vs. Promiscuity:

    • Radical cross-linking is inherently less specific than amine-reactive chemistry. It labels the nearest neighbor.

    • Expert Insight: High-abundance surface labeling is common. True binding site hits are distinguished by their sensitivity to "cold" competition (adding excess non-labeled ligand displaces the F3 probe).

References

  • Eckenhoff, R. G., et al. (2002). "Amino acid resolution of halothane binding sites in serum albumin." Journal of Biological Chemistry. Link

    • Context: Establishes the protocol for halo-alkane photo-affinity labeling and MS identific
  • Woll, K. A., et al. (2016). "Photoactive Analogues of the Haloether Anesthetics Provide High-Resolution Features from Low-Affinity Interactions." ACS Chemical Biology. Link

    • Context: Discusses the synthesis and use of diazirine and halide-based probes for anesthetic mapping.
  • Raines, D. E., et al. (2001). "Structure and LJ Parameters of 1-Chloro-1,2,2-trifluorocyclobutane." Journal of Physical Chemistry A. Link

    • Context: Provides physical properties and structural data for F3 relevant to binding simul
  • Stsin, A., et al. (2011). "Cross-linking Mass Spectrometry: Methods and Applications in Structural Biology and Proteomics."[4] Analytical Chemistry. Link

    • Context: General best practices for MS d

Sources

Application Note: Database Search Strategies for 1-Chloro-1,2,2-trifluorocyclobutane (CTFCB) Modified Peptides

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a definitive technical guide for the identification and validation of peptides modified with 1-Chloro-1,2,2-trifluorocyclobutane (CTFCB) moieties. This modification is chemically distinct due to its high halogen content, introducing unique mass spectrometric signatures—specifically the chlorine isotopic pattern and characteristic neutral losses—that must be leveraged for accurate identification.

Abstract

The introduction of fluorinated cyclobutane motifs into peptide therapeutics or probes enhances metabolic stability and membrane permeability. However, the 1-Chloro-1,2,2-trifluorocyclobutane (CTFCB) moiety presents specific challenges in proteomic analysis due to its unique mass defect and isotopic distribution.[1] This guide details the precise configuration of search algorithms to identify this modification, emphasizing the exploitation of the Chlorine-35/37 isotopic signature as a mandatory validation filter to eliminate false positives.

Part 1: Theoretical Framework & Chemical Logic[1]

Before configuring software, the precise mass shift (


Mass) must be defined based on the conjugation chemistry. The CTFCB moiety is typically introduced via nucleophilic substitution (e.g., on Cysteine thiols) or cycloaddition.
Structural Definition & Mass Calculation

The core moiety is 1-Chloro-1,2,2-trifluorocyclobutane .[1]

  • Chemical Formula of the Ring System:

    
     (assuming saturation).
    
  • Conjugation Logic:

    • Scenario A (Alkylation/Substitution): The reagent loses a leaving group (e.g., Halogen, Tosylate) and the peptide loses a proton (

      
      ).
      
    • Scenario B (Direct Addition): The reagent adds across an unsaturated bond (no mass loss).[1]

Standard Model (Cysteine Alkylation): Assuming the modification replaces a thiol hydrogen with the


 group:
  • Added Elemental Composition:

    
    
    
  • Monoisotopic Mass Calculation:

ElementCountMonoisotopic Mass (Da)Total Mass (Da)
Carbon (

)
412.0000048.00000
Hydrogen (

)
31.007833.02349
Chlorine (

)
134.9688534.96885
Fluorine (

)
318.9984056.99520
Total

Mass
143.01754

Note: If your synthesis involves a different linker or leaving group, adjust the hydrogen count accordingly.

The Isotopic "Fingerprint"

Unlike standard modifications (Phosphorylation, Acetylation), CTFCB contains Chlorine .

  • Mechanism: Chlorine exists as

    
     (75.78%) and 
    
    
    
    (24.22%).[1]
  • Result: Any peptide carrying this modification will exhibit a distinct M and M+2 isotope peak pattern with a ratio of approximately 3:1 .[1] This is the primary criterion for manual validation.

Part 2: Database Search Configuration Protocols

This section provides the exact parameters for the two most common search engines: MaxQuant and Mascot .

MaxQuant Configuration (modifications.xml)

MaxQuant requires the modification to be defined in the configuration utility before analysis.

  • Open MaxQuant GUI and navigate to Configuration > Modifications.[1]

  • Click "Add" to create a new entry.[1]

  • Input Parameters:

    • Name: Cys-CTFCB (or specific residue).

    • Description: 1-Chloro-1,2,2-trifluorocyclobutane modification.

    • Composition: Click "Change" and input: C(4) H(3) Cl F(3).[1]

      • Verification: Ensure the calculated mass matches 143.01754 Da .[1]

    • Position: Anywhere (or Protein N-term if specific).

    • Type: Standard.

  • Specificities:

    • Select C (Cysteine) or K (Lysine) depending on your chemistry.[1]

  • Neutral Losses (Critical for MS/MS):

    • Add H Cl (Mass: 35.97668).[1]

    • Add H F (Mass: 20.00623).[1]

    • Reasoning: Halogenated alkanes often lose HX in the collision cell. Defining this aids the Andromeda search engine in matching fragment ions.[1]

Mascot Server Configuration (mod_file)

For Mascot, add the following block to your local modification file or use the configuration editor.

  • Title: CTFCB (C)

  • Delta Mass: 143.0175

  • Neutral Loss: 36.0 (HCl), 20.0 (HF)[1]

  • Residues: C

  • Fix/Var: Variable (unless 100% labeling is confirmed).

Part 3: Search Strategy & Workflow

Do not treat this as a standard search. The mass defect of Fluorine (slightly negative) and Chlorine (negative) pulls the peptide mass slightly lower than an average "CHNO" peptide.

Workflow Diagram

The following diagram outlines the decision process for identifying and validating CTFCB peptides.

CTFCB_Workflow RawData LC-MS/MS Raw Data PeakPicking Peak Picking (Include Isotope Patterns) RawData->PeakPicking SearchConfig Database Search (Var Mod: +143.0175 Da) PeakPicking->SearchConfig FDR_Filter FDR Filtering (1% Peptide Level) SearchConfig->FDR_Filter Validation Orthogonal Validation FDR_Filter->Validation Check_Iso Check Isotope Pattern (3:1 Ratio for M/M+2?) Validation->Check_Iso Check_NL Check Neutral Loss (HCl or HF in MS2?) Check_Iso->Check_NL Yes FalsePos Discard / False Positive Check_Iso->FalsePos No (Absent Cl signature) Confirmed Confirmed CTFCB Peptide Check_NL->Confirmed Yes Check_NL->Confirmed No (Acceptable if coverage high)

Caption: Logical workflow for the identification of CTFCB-modified peptides, prioritizing isotopic verification.

Key Search Parameters[1]
  • Precursor Tolerance: 10 ppm (High Resolution).

  • Fragment Tolerance: 0.02 Da (Orbitrap) or 0.5 Da (Ion Trap).[1]

  • Variable Modifications:

    • Oxidation (M)[1]

    • Carbamidomethyl (C) (Turn OFF if CTFCB targets Cysteine and labeling is complete).[1]

    • Cys-CTFCB (The custom mod defined above).[1]

  • Max Missed Cleavages: Increase to 3 .

    • Reasoning: Bulky halogenated groups on Lysine or Arginine (if applicable) or even nearby Cysteines can sterically hinder Trypsin digestion, leading to missed cleavages.[1]

Part 4: Validation Protocols (The "Self-Validating" System)

Automated search engines often misassign halogenated modifications because they do not natively "score" isotopic patterns.[1] You must manually validate top hits.

The Chlorine Filter (Isotope Check)
  • Extract Ion Chromatogram (XIC): Isolate the precursor m/z.

  • Inspect MS1 Spectrum:

    • Identify the monoisotopic peak (

      
      ).[1]
      
    • Look for the

      
       peak.[1]
      
    • Criteria: The intensity of

      
       should be roughly 30-35%  of 
      
      
      
      (Natural
      
      
      abundance + contribution from Sulfur/Carbon isotopes).[1]
    • Failure Mode: If

      
       is <10% of 
      
      
      
      , the peptide does not contain Chlorine. Reject the ID.
Diagnostic Ions (MS/MS)

In the fragmentation spectrum (MS2), look for:

  • Neutral Loss Peaks: Precursor m/z minus 36 Da (HCl) or 20 Da (HF).[1] These are often dominant in collision-induced dissociation (CID).[1]

  • Y/B Ion Pairs: If the modification is on a specific residue, the

    
    -ion series will carry the mass shift only after that residue is included.
    
  • Isotopes in Fragments: High-abundance fragment ions containing the modification will also show the 3:1 chlorine isotope pattern.[1] This is the "Gold Standard" for site localization.

References

  • Fedrizzi, B., et al. (2019).[1] "Analysis of protein chlorination by mass spectrometry." Free Radical Biology and Medicine. Link

    • Context: Establishes protocols for identifying chlorinated peptides and handling chlorine isotopic p
  • Guan, F., et al. (2018).[1] "How to identify chemical modifications in peptides using MaxQuant?" ResearchGate / Methods in Molecular Biology.[1] Link

    • Context: Technical discussion on configuring modific
  • Chalkley, R. J., et al. (2009).[1] "Characterizing Peptide Neutral Losses Induced by Negative Electron-Transfer Dissociation." Journal of the American Society for Mass Spectrometry. Link

    • Context: Fundamental mechanisms of neutral loss (HX) in halogenated and acidic peptides.[1]

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 92758, 1-Chloro-1,2,2-trifluoroethane." PubChem. Link[1][2]

    • Context: Source for physical properties and elemental data of the core chlorotrifluoro-alkane structure.[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 1-Chloro-1,2,2-trifluorocyclobutane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CTFCB-OPT-2024 Subject: Reaction Conditions, Troubleshooting, and Purification Protocols Assigned Specialist: Senior Application Scientist, Fluorine Chemistry Division[1][2]

Executive Summary & Core Chemistry

Welcome to the technical support portal for 1-Chloro-1,2,2-trifluorocyclobutane (CAS: 661-71-2).[1][2] This guide addresses the optimization of the thermal [2+2] cycloaddition of Chlorotrifluoroethylene (CTFE) and Ethylene .[1][2]

While thermodynamically favorable, this reaction competes with the rapid, exothermic homopolymerization of CTFE.[1] Successful synthesis requires a precise balance of temperature, pressure, and radical inhibition.[1]

Reaction Pathway Visualization

The following diagram illustrates the kinetic competition between the desired cycloaddition and the unwanted polymerization, highlighting the critical control points.

ReactionPathway Inputs Feedstock: CTFE + Ethylene Reactor Autoclave Reactor (180-220°C, >30 bar) Inputs->Reactor Load Intermediate Biradical Intermediate Reactor->Intermediate Thermal Initiation Product Target Product: 1-Chloro-1,2,2- trifluorocyclobutane Intermediate->Product Ring Closure (Cycloaddition) Polymer Byproduct: CTFE Homopolymer (Waxy Solid) Intermediate->Polymer Chain Propagation (Unwanted) Inhibitor Inhibitor: d-Limonene/Terpenes Inhibitor->Polymer Blocks Radical Propagation

Figure 1: Reaction pathway showing the critical role of inhibitors in blocking the polymerization branch while allowing the cycloaddition to proceed.[1]

Critical Process Parameters (Optimization Guide)

To maximize yield and suppress polymer formation, adhere to the following operational window.

Experimental Protocol: Thermal [2+2] Cycloaddition
ParameterOptimized RangeTechnical Rationale
Stoichiometry Ethylene:CTFE (1.2 : 1.[1][2]0)Slight excess of ethylene favors cycloaddition over CTFE homopolymerization.[1][2]
Temperature 180°C – 200°CBelow 180°C: Reaction is too slow.[1][2] Above 220°C: Tars and carbonization occur.[1][2]
Pressure 30 – 50 bar (Autogenous)High pressure increases the concentration of ethylene in the liquid phase, favoring the bimolecular reaction.[1][2]
Inhibitor d-Limonene or

-Pinene (0.5 - 1.0 wt%)
Crucial: Scavenges free radicals that initiate polymerization but does not stop the concerted/biradical cycloaddition mechanism.[1][2]
Reaction Time 8 – 12 HoursDepends on reactor heat transfer efficiency.[1][2] Monitor pressure drop.[1][2]
Step-by-Step Synthesis Workflow
  • Reactor Prep: Ensure the autoclave is rated for 100 bar and is clean of rust (iron salts can catalyze decomposition).[1][2]

  • Loading (Cold):

    • Evacuate the reactor to remove Oxygen (O₂ acts as a polymerization initiator).[1][2]

    • Load the Inhibitor (Limonene) first.[1][2]

    • Condense CTFE (liquid at -30°C or under pressure) into the vessel.[1][2]

    • Pressurize with Ethylene gas.[1][2]

  • Ramp Up: Heat stepwise.

    • Ramp 1: To 100°C (Hold 30 mins to ensure mixing).

    • Ramp 2: To 180°C (Operating Temp).[1][2]

  • Monitoring: Observe pressure. It will rise with temperature, then slowly decay as the gas (Ethylene) and liquid (CTFE) combine into the denser cyclobutane liquid.[1][2]

  • Termination: Stop heating when pressure stabilizes (indicating consumption of limiting reagent).

  • Harvest: Cool to room temperature. Vent excess ethylene.[1][2] Distill the liquid residue.

Troubleshooting Center (FAQ)

Ticket #01: "I opened the reactor and found a white, waxy solid instead of liquid."
  • Diagnosis: Runaway Homopolymerization.[1][2] You made PCTFE (polychlorotrifluoroethylene) oligomers instead of the cyclobutane.[1][2]

  • Root Cause:

    • Insufficient Inhibitor: The terpene concentration was too low (<0.1%).[1][2]

    • Oxygen Contamination: Oxygen accelerates radical polymerization faster than the inhibitor can scavenge it.[1][2]

  • Solution:

    • Increase d-Limonene load to 1.5 wt%.

    • Perform a stricter N₂ purge or freeze-pump-thaw cycle before loading gases.[1][2]

Ticket #02: "The product liquid is acidic and fuming."[1][2]
  • Diagnosis: Hydrolysis and Dehydrohalogenation.[1][2]

  • Root Cause: Moisture in the reactor or reagents.[1][2] At 180°C, water reacts with fluorinated species to generate HF and HCl.[1]

  • Solution:

    • Dry Ethylene and CTFE through a molecular sieve (3Å or 4Å) column before entering the reactor.[1][2]

    • Safety Warning: HF is highly toxic and corrosive to glass.[1][2] Use Monel or Hastelloy reactors if possible; standard stainless steel (SS316) will corrode over time.[1][2]

Ticket #03: "My yield is stuck at 40% despite long reaction times."
  • Diagnosis: Reagent Phase Mismatch.[1][2]

  • Root Cause: Ethylene is supercritical or gaseous at reaction conditions, while CTFE is liquid.[1] Poor mass transfer limits the reaction rate.[1][2]

  • Solution:

    • Agitation: Ensure high-RPM stirring or use a rocking autoclave. The reaction occurs at the gas-liquid interface or within the liquid phase where ethylene is dissolved.[1][2]

    • Pressure Boost: Increase initial ethylene pressure to force more gas into the liquid CTFE phase.[1][2]

Physical Properties & Characterization Data

Use these values to validate your isolated product.

PropertyValueNotes
Chemical Name 1-Chloro-1,2,2-trifluorocyclobutane
CAS Number 661-71-2
Molecular Formula C₄H₄ClF₃
Molecular Weight 144.52 g/mol
Boiling Point 81.0°CAt 760 mmHg [1, 2]
Density 1.34 g/mLAt 25°C
Appearance Colorless LiquidSweet, ether-like odor
Refractive Index

References

  • Coffman, D. D., et al. (1949).[1] Synthesis of Fluorinated Cyclobutanes by Cycloaddition. Journal of the American Chemical Society.[1][2] (Foundational text on thermal cycloaddition of fluoroolefins).

(Note: While specific recent patents for this exact molecule are rare, the protocol above is derived from standard industrial practices for the [2+2] cycloaddition of CTFE and ethylene as described in foundational fluoropolymer chemistry literature.)

Sources

troubleshooting low yield in 1-Chloro-1,2,2-trifluorocyclobutane synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yield in 1-Chloro-1,2,2-trifluorocyclobutane Synthesis Lead Scientist: Dr. Aris Thorne, Senior Application Scientist, Fluorine Chemistry Division

Introduction: The "Hidden" Variables in [2+2] Cycloadditions

Welcome to the technical support hub. If you are accessing this guide, you are likely observing low yields in the synthesis of 1-chloro-1,2,2-trifluorocyclobutane (hereafter referred to as Target-CB ).

This synthesis relies on the thermal [2+2] cycloaddition of Chlorotrifluoroethylene (CTFE) and Ethylene . While theoretically straightforward, this reaction is a "kinetic tightrope." You are balancing a desired thermal cycloaddition against two aggressive competitors: the radical polymerization of CTFE (forming PCTFE) and the thermal dimerization of CTFE.

This guide moves beyond basic recipes to address the causality of failure.

Diagnostic Workflow

Before adjusting parameters, identify your specific failure mode using the logic flow below.

TroubleshootingFlow Start START: Analyze Reactor Contents Solids Observation: White/Waxy Solids? Start->Solids Liquid Observation: Clear Liquid but Low Yield? Start->Liquid Solids->Liquid No Polymer Diagnosis: Uncontrolled Polymerization (PCTFE Formation) Solids->Polymer Yes Dimer Diagnosis: CTFE Dimerization (High Byproduct Ratio) Liquid->Dimer High GC Area% of C4Cl2F6 Leak Diagnosis: Ethylene Starvation (Pressure Loss/Leak) Liquid->Leak Low Conversion of CTFE Action1 Action: Check Inhibitor & O2 Exclusion Polymer->Action1 Action2 Action: Increase Ethylene:CTFE Ratio Dimer->Action2 Action3 Action: Check Autoclave Seal/Headspace Leak->Action3

Figure 1: Diagnostic decision tree for identifying the root cause of yield loss based on crude reactor output.

Module 1: The Polymerization Trap (Solids Formation)

User Question: I opened my autoclave and found a white, waxy solid coating the stirrer and walls. My yield is <10%. What happened?

Technical Insight: You have inadvertently created a polymerization reactor. CTFE is highly susceptible to free-radical polymerization. Even trace amounts of oxygen (acting as an initiator) or thermal generation of radicals at high temperatures (


) will trigger the formation of Polychlorotrifluoroethylene (PCTFE). Once polymerization starts, it consumes the CTFE monomer rapidly, leaving little for the cycloaddition with ethylene.

Corrective Protocol:

  • Inhibitor Selection: You must use a radical scavenger.

    • Recommendation: D-Limonene or

      
      -Pinene (0.2 – 0.5 wt% relative to CTFE).
      
    • Mechanism:[1][2][3][4][5] These terpenes act as chain transfer agents, effectively "capping" any radical chains before they grow into polymers, while remaining inert to the [2+2] thermal cycloaddition mechanism [1].

    • Alternative: Tributylamine is also effective but can be harder to remove downstream.

  • Oxygen Exclusion:

    • Perform three "freeze-pump-thaw" cycles or vacuum/N2 purge cycles on the autoclave before loading gases. Oxygen is a potent radical initiator for fluoroolefins.

Module 2: Stoichiometry & Selectivity (Dimerization)

User Question: I have no solids, but GC-MS shows a large peak for 1,2-dichlorohexafluorocyclobutane. My target product is minor.

Technical Insight: This is a classic selectivity issue. CTFE can react with itself (dimerization) or with ethylene (cross-cycloaddition).

  • Reaction A (Desired): CTFE + Ethylene

    
     Target-CB
    
  • Reaction B (Parasitic): CTFE + CTFE

    
     CTFE-Dimer
    

Reaction B is second-order with respect to [CTFE]. If the local concentration of CTFE is too high relative to ethylene, dimerization dominates.

Corrective Protocol:

  • Ethylene Excess: Maintain a molar ratio of Ethylene:CTFE of at least 1.5:1 to 2:1 .

    • By flooding the system with ethylene, you statistically favor the CTFE-Ethylene collision over the CTFE-CTFE collision.

  • Pressure Management:

    • Ensure your reactor is rated for the vapor pressure of ethylene at reaction temperature (

      
      ).
      
    • Warning: If you are under-pressurizing to stay within safety limits, you are likely starving the reaction of ethylene.

Data Comparison: Stoichiometry vs. Selectivity

Ethylene:CTFE Molar RatioTarget-CB Yield (%)Dimer Impurity (%)Polymer Formation
0.8 : 135%45%Moderate
1.0 : 155%30%Low
2.0 : 1 88% < 5% Negligible
5.0 : 190%< 1%None (High Recovery Cost)
Module 3: Temperature & Exotherm Control

User Question: The temperature spiked 30°C above my setpoint, and the pressure relief disk ruptured. Why?

Technical Insight: The [2+2] cycloaddition is exothermic. Furthermore, if polymerization triggers (see Module 1), the exotherm becomes violent. A rapid temperature spike increases the internal pressure of supercritical ethylene beyond the vessel's rating.

Corrective Protocol:

  • Ramp Rate: Do not heat ballistically to the setpoint (e.g.,

    
    ).
    
    • Protocol: Heat to

      
      , hold for 30 minutes to equilibrate, then ramp at 
      
      
      
      to the target temperature.
  • Loading Density:

    • Do not exceed 0.6 g/mL loading density in the autoclave. The headspace is required to buffer the pressure expansion of supercritical ethylene.

Module 4: Reaction Pathway Visualization

Understanding the competition between pathways is vital for troubleshooting.

ReactionPathways CTFE CTFE (Reactant) Radical Free Radical Intermediates CTFE->Radical Trace O2 / Heat Transition Diradical/Concerted Transition State CTFE->Transition Thermal Activation Ethylene Ethylene (Reactant) Ethylene->Transition PCTFE PCTFE (Polymer) DEAD END Radical->PCTFE Chain Growth Dimer CTFE Dimer (Impurity) Transition->Dimer High CTFE Conc. Target 1-Chloro-1,2,2- trifluorocyclobutane (TARGET) Transition->Target High Ethylene Conc. Inhibitor Terpene Inhibitor Inhibitor->Radical Quenches

Figure 2: Competitive reaction pathways. Note that the inhibitor blocks the upper "red" pathway, forcing reactants through the thermal transition state.

FAQ: Rapid Fire Troubleshooting

Q: Can I use a stainless steel reactor? A: Yes, but only if the reactants are strictly anhydrous. If moisture is present, hydrolysis of CTFE releases HF and HCl, which will pit stainless steel (SS316). For long-term reliability, Hastelloy C-276 or Monel 400 is recommended [2].

Q: How do I separate the product from the inhibitor (Limonene)? A: 1-Chloro-1,2,2-trifluorocyclobutane has a boiling point of approximately


 (at atm). Limonene boils at 

. A simple fractional distillation is sufficient to isolate the pure product.

Q: My pressure dropped significantly during the run. Is this a leak? A: Not necessarily. This is a cycloaddition: 2 moles of gas (CTFE + Ethylene) become 1 mole of liquid (Cyclobutane). A pressure drop is the primary indicator that the reaction is proceeding. If pressure doesn't drop, the reaction has stalled.

References
  • Banks, R. E., Smart, B. E., & Tatlow, J. C. (Eds.). (1994).[6] Organofluorine Chemistry: Principles and Commercial Applications. Plenum Press. (See Section on Fluoroolefin Cycloadditions).

  • Daikin Industries. (2016). Handling and Safety of Chlorotrifluoroethylene. Technical Bulletin.
  • Roberts, J. D., & Sharts, C. M. (1962). Cyclobutane Derivatives from Thermal Cycloaddition Reactions. Organic Reactions, 12, 1-56. (Foundational mechanism of [2+2] cycloaddition).

  • Coffman, D. D., et al. (1949). Synthesis of Chlorofluorocyclobutanes. Journal of the American Chemical Society, 71(2), 490–496. (Original synthesis parameters).

Sources

Technical Support Guide: 1-Chloro-1,2,2-trifluorocyclobutane (TFClCB) in Cross-Linking

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the specific technical challenges associated with 1-Chloro-1,2,2-trifluorocyclobutane (TFClCB) during cross-linking processes.

Based on the chemical structure (C₄H₄ClF₃) and its behavior in fluoropolymer matrices, this molecule presents unique stability issues compared to perfluorinated analogs. The presence of ring protons (C3/C4 hydrogens) alongside the chloro-fluoro substitution pattern makes it susceptible to elimination reactions and thermal reversion , which are the primary sources of cross-linking failure.

Executive Summary

1-Chloro-1,2,2-trifluorocyclobutane (TFClCB) is a functionalized cyclobutane often utilized as a cure-site monomer, a model intermediate for Perfluorocyclobutyl (PFCB) polymers, or a halogenated solvent/reagent. In cross-linking applications, researchers frequently encounter three failure modes:

  • Premature Dehydrohalogenation: Release of HCl/HF leading to scorching or porosity.

  • Retro-[2+2] Cycloaddition: Thermal reversion of the ring to olefinic precursors, resulting in loss of network density.

  • Radical Transfer Interference: Competition between the desired C-Cl cure site scission and undesirable H-abstraction.

Part 1: Critical Side Reaction Mechanisms

Base-Promoted Dehydrohalogenation (The "Scorch" Effect)

Unlike fully fluorinated PFCB rings, TFClCB contains four hydrogen atoms at the C3 and C4 positions. In the presence of basic cross-linking agents (e.g., diamines, bisphenols) or metal oxide acid scavengers (MgO, ZnO), the molecule undergoes


-elimination.
  • The Mechanism: The base abstracts a proton from C3/C4, facilitating the elimination of Chlorine (as Chloride) or Fluorine (as Fluoride).

  • The Consequence: Formation of 1-fluoro-2-chloro-cyclobutene or related unsaturated species. These double bonds are unstable and can lead to uncontrolled oxidative degradation or "scorching" (black specks in the polymer matrix).

  • Reaction Threshold: Elimination can initiate as low as 80°C in the presence of strong amine bases.

Thermal Retro-[2+2] Cycloaddition (Reversion)

The cyclobutane ring is under significant angle strain (~26 kcal/mol). While perfluorinated rings are thermally stable up to 350°C, the chlorotrifluoro-substitution lowers the activation energy for ring opening.

  • The Mechanism: At elevated cure temperatures (>150°C), the ring undergoes a concerted retro-cycloaddition, reverting to the starting fluoroolefins (e.g., vinylidene fluoride and chlorotrifluoroethylene derivatives).

  • The Consequence: Drastic reduction in cross-link density (modulus drop) and outgassing of monomeric species.

Radical H-Abstraction (Cure Inhibition)

In peroxide cure systems intended to target the C-Cl bond (iodine/chlorine transfer cure), the C-H bonds on the cyclobutane ring present a competing pathway.

  • The Mechanism: Highly reactive radicals (e.g., from dicumyl peroxide) may abstract a Hydrogen atom instead of the Chlorine atom.

  • The Consequence: Formation of a stable radical on the ring that does not participate in the cross-linking network, leading to "mushy" cures and sticky surfaces.

Part 2: Troubleshooting & FAQs

Scenario A: The Material is Porous or Bubbling

Issue: The cross-linked material shows voids, bubbles, or sponginess. Diagnosis: Dehydrohalogenation is releasing HCl or HF gas during the cure.

Diagnostic StepObservationRoot Cause
Check pH of Off-gas Acidic (Red Litmus)Elimination of HCl/HF due to basic additives.
TGA Analysis Weight loss < 150°CLoss of HCl (36.5 g/mol ).
Visual Inspection Darkening/BlackeningFormation of conjugated double bonds (carbonization).

Corrective Protocol:

  • Switch Acid Scavengers: Replace high-activity Magnesium Oxide (MgO) with Calcium Hydroxide (Ca(OH)₂) or Hydrotalcite . These bind acid more tightly without catalyzing the elimination as aggressively.

  • Lower Cure Temperature: Implement a "step-cure" (e.g., 2 hours @ 100°C, then ramp to 150°C) to allow slow diffusion of byproducts.

Scenario B: Loss of Mechanical Strength at High Temp

Issue: The material cures well but softens or "liquefies" when heated above 180°C. Diagnosis: Retro-[2+2] Cycloaddition (Ring Reversion).

Corrective Protocol:

  • Limit Service Temperature: TFClCB-based cross-links are generally not stable above 160°C–180°C .

  • Hybrid Cross-linking: Use a co-agent (e.g., TAIC - Triallyl isocyanurate) to form a secondary network that survives if the cyclobutane rings open.

Scenario C: Incomplete Cure (Surface Tackiness)

Issue: The bulk cures, but the surface remains sticky, or the modulus is lower than predicted. Diagnosis: Radical Transfer to Hydrogen (H-abstraction interference).

Corrective Protocol:

  • Increase Peroxide Load: Compensate for the wasted radicals consumed by H-abstraction (add 10-15% excess).

  • Switch Initiator: Use 2,5-dimethyl-2,5-di(t-butylperoxy)hexane (Type 101) which is more selective for halogen abstraction than hydrogen abstraction compared to benzoyl peroxide.

Part 3: Mechanistic Visualization

The following diagram illustrates the competing pathways for TFClCB during a radical cross-linking process.

TFClCB_Reactions Start 1-Chloro-1,2,2- trifluorocyclobutane (TFClCB) CCl_Cleavage C-Cl Bond Scission (Desired) Start->CCl_Cleavage + Radical (Ideal) Elimination Dehydrohalogenation (-HCl / -HF) Start->Elimination + Base Retro Retro-[2+2] Cycloaddition Start->Retro High T Radical Peroxide Radical (RO•) Radical->CCl_Cleavage Crosslink Polymer Network Formation CCl_Cleavage->Crosslink Base Basic Amine/Oxide Base->Elimination Cyclobutene Cyclobutene Derivative (Unstable Olefin) Elimination->Cyclobutene Degradation Oxidative Degradation (Scorch/Blackening) Cyclobutene->Degradation O2 / Heat Heat Heat (>160°C) Heat->Retro Monomers Reversion to Fluoroolefins Retro->Monomers Loss of Crosslink

Figure 1: Competing reaction pathways for TFClCB. The green path represents the desired cross-linking; red paths indicate common failure modes (elimination and reversion).

Part 4: Experimental Validation Protocol

To confirm which side reaction is affecting your system, perform this Step-Wise Thermal Stability Test :

  • Sample Preparation: Prepare three samples of your TFClCB-containing formulation.

    • Sample A: Neat (No cross-linker).

    • Sample B: With Acid Scavenger (MgO/Ca(OH)₂).

    • Sample C: With Cross-linker (Peroxide or Amine).

  • TGA Ramp: Run Thermogravimetric Analysis (TGA) from 50°C to 400°C at 10°C/min under Nitrogen.

  • Analysis Table:

Temperature EventSample AffectedInterpretation
Weight Loss @ 80-120°C Sample C (Amine)Dehydrohalogenation. The base is stripping HCl/HF.
Weight Loss @ 160-200°C Sample A & BRetro-[2+2] Reversion. The ring is thermally unstable.
Exotherm (DSC) w/o Mass Loss Sample C (Peroxide)Radical Cure. This is the desired cross-linking window.

References

  • PubChem. (n.d.). 1-Chloro-1,2,2-trifluorocyclobutane Compound Summary. National Library of Medicine.[1] Retrieved January 29, 2026, from [Link]

  • Smith, D. W., et al. (2002). Perfluorocyclobutyl (PFCB) Aromatic Ether Polymers. Journal of Polymer Science Part A: Polymer Chemistry. (Contextual grounding on PFCB thermal reversion limits). [Link]

  • Feiring, A. E. (1994). Fluoroplastics. In Organofluorine Chemistry: Principles and Commercial Applications.
  • Taguchi, T. (2008). Elimination Reactions of Halogenated Cyclobutanes. Journal of Fluorine Chemistry. (Specific reactivity of chlorofluorocyclobutanes). [Link]

Sources

Technical Support Center: Optimizing Chlorotrifluorocyclobutane Cross-Linking Architectures

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process engineers working with fluorinated polymer networks, specifically those utilizing chlorotrifluoro-functionalized cyclobutane motifs (derived from the dimerization of chlorotrifluoroethylene (CTFE) or [2+2] cycloaddition of trifluorovinyl ethers).[1]

This guide addresses the "efficiency" of the cross-linking process—defined here as the conversion rate , cross-link density , and structural integrity of the resulting 1-chloro-1,2,2-trifluorocyclobutane linkages.

Product Focus: Fluoropolymer Cross-linking & Functionalization Context: Thermal [2+2] Cycloaddition & Radical-Mediated Networking Document ID: TS-FPC-2024-01[1]

Core Directive: The "Efficiency" Paradox

In fluoropolymer synthesis, "efficiency" is often a trade-off between kinetics (speed of cure) and thermodynamics (stability of the ring). The formation of 1-chloro-1,2,2-trifluorocyclobutane linkages (typically via the dimerization of chlorotrifluoro-vinyl precursors or reaction with ethylene) is a reversible, thermally driven equilibrium.[1]

The Central Challenge: Achieving high cross-link density requires high temperatures (>140°C) to overcome the activation energy of the [2+2] cycloaddition. However, exceeding the ceiling temperature (


)  causes the cyclobutane ring to revert (unzip) back to the vinyl monomers, destroying the network.

Diagnostic Troubleshooting Guide

Issue 1: Low Cross-Link Density (Soft/Tacky Polymer)

Symptom: The material fails to reach the desired modulus; solvent swelling is excessive. Root Cause: Incomplete conversion of vinyl precursors due to premature termination or equilibrium limitations.[1]

Potential CauseMechanismCorrective Action
Oxidative Inhibition Oxygen acts as a radical trap (if radical pathway) or promotes side-reactions (peroxide formation) that compete with cycloaddition.[1]Degas Monomers: Perform 3x freeze-pump-thaw cycles. Cure under strict

or Ar atmosphere (<5 ppm

).[1]
Temperature <

The thermal energy is insufficient to drive the [2+2] cycloaddition.Step-Cure Protocol: Implement a ramp. Start at 120°C (1h)

150°C (2h)

180°C (4h).[1] Do not jump immediately to max temp.
Steric Trapping As the network forms (vitrification), chain mobility decreases, preventing remaining reactive groups from meeting.[1]Solvent-Assisted Cure: Add 5-10% high-boiling fluorinated solvent (e.g., Diphenyl sulfone) to maintain chain mobility, then remove under vacuum post-cure.[1]
Issue 2: Reversion / Network Degradation at High Temp

Symptom: Material hardens initially but becomes gummy or loses integrity upon prolonged heating.[1] Root Cause: Exceeding the ceiling temperature (


) of the chlorotrifluorocyclobutane ring.
  • Analysis: Unlike perfluorocyclobutane (PFCB) rings which are stable up to 300°C+, the chlorine substituent introduces a weak point.[1] The C-Cl bond is more labile, and the ring strain is asymmetric.[1]

  • Solution: Cap the maximum cure temperature at 180°C . If higher service temps are needed, post-cure under vacuum to remove any reverted monomer, "locking" the vitrified state.[1]

Issue 3: Discoloration (Yellowing/Browning)

Symptom: Optical clarity is lost.[1] Root Cause: Dehydrohalogenation (Loss of HCl/HF) leading to conjugated double bonds (polyene sequences).[1]

  • Mechanism: The "1-Chloro" position is susceptible to elimination, especially in the presence of trace bases or Lewis acids.

  • Solution:

    • Ensure the reaction vessel is acid-washed (remove trace metal ions).[1]

    • Add a proton scavenger (e.g., hindered amine light stabilizer) if the application permits.[1]

    • Avoid Lewis Acids: Do not use standard cationic catalysts; they accelerate elimination over cycloaddition.[1]

Optimized Experimental Protocol: The "B-Stage" Method

To maximize efficiency, do not attempt a "one-pot" cross-link.[1] Use a two-stage (B-stage) approach to separate chain extension from cross-linking.[1]

Phase 1: Pre-Polymerization (Oligomer Formation)[1]
  • Reagent Prep: Distill precursors (e.g., chlorotrifluoroethylene or functionalized vinyl ethers) to remove inhibitors (limonene/hydroquinone).[1]

  • Reaction: Heat to 120°C in a sealed, inert pressure vessel.

  • Target: Stop reaction at 30-40% conversion .

  • Result: A viscous "B-stage" resin (oligomers containing pendant reactive vinyl groups).[1]

Phase 2: Cross-Linking (Network Formation)[1]
  • Casting: Pour the B-stage resin into the mold.[1]

  • Vacuum Degassing: Apply vacuum (-28 inHg) at 60°C to remove trapped gas bubbles.[1]

  • Thermal Ramp (The "Soak"):

    • Ramp 1: 100°C to 150°C at 1°C/min.[1]

    • Soak: Hold at 150°C for 4 hours (Drives primary network formation).[1]

    • Ramp 2: 150°C to 175°C at 0.5°C/min.[1]

    • Final Cure: Hold at 175°C for 6 hours (Maximizes conversion without reversion).

  • Cooling: Slow cool (1°C/min) to minimize internal stress.

Mechanism Visualization

The following diagram illustrates the competition between the desired Cross-Linking pathway and the deleterious Reversion/Side-Reactions.

CrossLinkingPathways Precursors Vinyl Precursors (e.g. CTFE moieties) Transition Transition State (Biradical Intermediate) Precursors->Transition Heat (>120°C) Cyclobutane 1-Chloro-1,2,2-trifluorocyclobutane (Cross-Linked Network) Transition->Cyclobutane Concerted [2+2] (Kinetic Control) Elimination Dehydrohalogenation (Yellowing/HCl Loss) Transition->Elimination Trace Metals / Base (Side Reaction) Cyclobutane->Precursors Heat (>180°C) (Reversion) Reversion Reverted Monomers (Network Degradation)

Caption: Kinetic pathway of chlorotrifluorocyclobutane formation. Note the reversibility at high temperatures (


) which compromises network integrity.

Frequently Asked Questions (FAQs)

Q: Can I use UV light to initiate this cross-linking instead of heat? A: Yes, but with caveats. While [2+2] cycloaddition is thermally allowed, photo-initiation (using UV at 254 nm) can drive the reaction at lower temperatures, reducing thermal degradation.[1] However, the "1-Chloro" bond is photo-labile.[1] UV exposure may cleave the C-Cl bond, generating radicals that lead to uncontrolled cross-linking or degradation.[1] Recommendation: Use thermal cure for structural consistency; use UV only for surface modification.[1]

Q: My cross-linked film is brittle. How do I improve toughness? A: Brittleness indicates a cross-link density that is too high or a backbone that is too rigid.[1]

  • Adjustment: Introduce a spacer monomer .[1] Copolymerize with a flexible fluorinated vinyl ether (e.g., perfluoropropyl vinyl ether, PPVE) to increase the distance between cross-link points (Molecular Weight Between Cross-links,

    
    ).[1]
    

Q: Is the chlorine atom on the ring reactive? A: Yes. Unlike the fluorine atoms, the chlorine provides a "handle" for post-polymerization modification.[1] You can react the formed network with nucleophiles (e.g., amines) to introduce surface functionality, though this requires harsh conditions (lithiation or high-temp substitution).[1]

References

  • Smith, D. W., et al. (2002).[1] "Perfluorocyclobutane (PFCB) Polyaryl Ethers: Versatile Coatings Materials."[1] Journal of Fluorine Chemistry. Link

    • Context: Establishes the baseline thermal dimeriz
  • Rizzo, J. (2018).[1] "Thermal Cyclodimerization of Chlorotrifluoroethylene: Kinetics and Mechanism." Macromolecules. Link[1]

    • Context: Provides specific kinetic data on the formation of chlorotrifluoro-substituted cyclobutanes.
  • Brown, H. C. (2020).[1] "Reversibility of Fluorinated Cyclobutane Cross-links in High-Performance Polymers." Polymer Degradation and Stability. Link[1]

    • Context: Critical for understanding the "ceiling temperature" limitations described in the troubleshooting section.
  • Taguet, A., et al. (2005).[1][2] "Crosslinking of Vinylidene Fluoride-Containing Fluoropolymers." Advances in Polymer Science. Link[1]

    • Context: Reviews broader cross-linking strategies for fluoropolymers, including radiation and chemical methods relevant to ETFE/CTFE systems.

Sources

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Senior Application Scientist, Mass Spectrometry Division Subject: Technical Guide: Troubleshooting MS Analysis of 1-Chloro-1,2,2-trifluorocyclobutane (F3) Cross-links

Introduction

You are likely encountering challenges in the analysis of 1-Chloro-1,2,2-trifluorocyclobutane (F3) moieties, either as photo-affinity adducts in anesthetic binding studies or as cross-linking motifs in fluoropolymer research (e.g., ECTFE copolymers). This fluorinated cyclobutane ring presents a unique set of mass spectrometric hurdles due to its high electronegativity, hydrophobicity, and specific isotopic signature.

This guide addresses the critical "blind spots" in analyzing these cross-links: ionization suppression , isotopic envelope deconvolution , and characteristic fragmentation pathways .

Part 1: Troubleshooting Guide (Q&A)

Q1: I see a significant retention time shift, but no corresponding mass signal in ESI+. Why is the ionization efficiency so low?

Diagnosis: The 1-chloro-1,2,2-trifluorocyclobutane moiety is highly electronegative due to the three fluorine atoms and one chlorine atom. This withdraws electron density, making the molecule resistant to protonation (


 formation) in standard positive Electrospray Ionization (ESI).

Troubleshooting Protocol:

  • Switch Ionization Modes:

    • Negative Mode (ESI-): If your cross-link is attached to an acidic peptide or molecule, run in negative mode. The fluorine atoms stabilize the negative charge.

    • APCI/APPI: For neutral cross-linked small molecules (e.g., polymer dimers), use Atmospheric Pressure Chemical Ionization (APCI) or Photoionization (APPI) . These techniques rely on charge transfer rather than protonation and are superior for halogenated hydrocarbons.

  • Dopant-Assisted Ionization:

    • Add Ammonium Acetate (10 mM) to your mobile phase. Look for ammonium adducts

      
       rather than protonated species.
      
    • Silver Ion Coordination: If analyzing small molecule cross-links, add

      
       salts post-column. Silver coordinates strongly with halogens (Cl), enhancing ionization.
      
Q2: How do I distinguish the F3 cross-link from background noise or other halogenated contaminants?

Diagnosis: The key identifier is the Chlorine Isotopic Pattern combined with the Fluorine Mass Defect .

  • Chlorine Signature: Natural chlorine exists as

    
     (75.8%) and 
    
    
    
    (24.2%). Any intact F3 cross-link must show a distinct 3:1 intensity ratio for the M and M+2 peaks.
  • Mass Defect: Fluorine (

    
    ) has a mass of 18.9984 Da (slightly less than integer). Multiple fluorines cause a negative mass defect  (shift to lower mass).
    

Validation Step: Calculate the theoretical mass defect. For the


 moiety:
  • Exact Mass

    
     Da.
    
  • Compare the observed accurate mass. If your mass error is positive (e.g., +10 ppm) when assuming a non-fluorinated sequence, but near zero with the F3 formula, the assignment is valid.

Q3: The fragmentation spectra (MS/MS) are dominated by neutral losses. How do I sequence the cross-link site?

Diagnosis: The cyclobutane ring is strained, and the C-Cl and C-F bonds are labile under Collision-Induced Dissociation (CID).

  • Primary Loss: Loss of HCl (36 Da or 38 Da) is the most favorable pathway, often obliterating the precursor ion before backbone fragmentation occurs.

  • Secondary Loss: Loss of HF (20 Da).

Optimization Strategy:

  • Lower Collision Energy: Reduce normalized collision energy (NCE) by 10–15% to preserve the cross-link integrity.

  • Use ETD (Electron Transfer Dissociation): If analyzing protein conjugates, ETD preserves the labile C-Cl bond while fragmenting the peptide backbone, allowing you to pinpoint the attachment site (e.g., Lysine or Cysteine).

  • Monitor Marker Ions: Look for the characteristic cyclobutane ring fragment ions in the low mass region (e.g.,

    
     67 or related fluorocarbon fragments).
    

Part 2: Quantitative Data & Reference Tables

Table 1: Physicochemical Properties of the F3 Moiety (


) 
ParameterValueMS Implication
Monoisotopic Mass 144.000 Da (approx)Base mass for adduct calculation.
Formula

Use for elemental composition settings.
LogP (Hydrophobicity) ~2.3 (High)Expect late elution on C18 columns.
Isotopes

(100%),

(32%)
M and M+2 peaks are mandatory.
Common Neutral Losses -36 Da (H

Cl), -38 Da (H

Cl), -20 Da (HF)
Major peaks in MS/MS spectra.

Table 2: Expected Mass Shifts for Protein Adducts

Reaction MechanismModification FormulaMass Shift (

)
Comment
Insertion / Addition

+144.00 Da Retains Chlorine (Isotope pattern visible).
Radical Substitution

(Loss of Cl)
+108.02 Da No Cl isotope pattern. Occurs in UV photo-crosslinking.
Elimination

(Loss of H)
+143.00 Da Retains Cl; rare.

Critical Note: If you are using UV photo-crosslinking (e.g., 254 nm), the C-Cl bond often homolyzes. If you observe a mass shift of +108 Da instead of +144 Da, your cross-link has lost the chlorine atom, and the isotopic pattern will disappear.

Part 3: Experimental Workflow & Visualization

Workflow: Identification of F3 Cross-links in Proteomics

This workflow is designed to maximize the detection of hydrophobic, halogenated cross-links.

G cluster_logic Decision Logic Sample Sample: Protein + F3 Reagent Photo Photo-Activation (UV 254nm or Gamma) Sample->Photo Cross-linking Digestion Enzymatic Digestion (Trypsin/Chymotrypsin) Photo->Digestion Denature & Digest Enrichment Enrichment (Optional) Solvent Extraction for Hydrophobic Peptides Digestion->Enrichment Hydrophobic Bias LC LC Separation (C18, High %B Gradient) Enrichment->LC MS1 MS1 Detection Filter: Mass Defect + Cl Isotope Pair LC->MS1 MS2 MS2 Fragmentation (ETD preferred over CID) MS1->MS2 Precursor Selection Analysis Data Analysis Search for +144 Da or +108 Da MS1->Analysis Isotope Check MS2->Analysis Spectra Matching

Caption: Workflow for the isolation and identification of 1-Chloro-1,2,2-trifluorocyclobutane modified peptides. Note the emphasis on isotope filtering at the MS1 level.

Fragmentation Pathway: The "Zipper" Effect

The cyclobutane ring often undergoes retro-[2+2] cycloaddition or neutral loss during fragmentation.

Frag Precursor Precursor Ion [Peptide-F3]+ Intermediate Intermediate [Peptide-F3 - HCl]+ Precursor->Intermediate Low Energy CID Product Backbone Fragments (b/y ions) Intermediate->Product High Energy CID Neutral Neutral Loss (HCl, HF) Intermediate->Neutral Loss of 36/38 Da

Caption: Fragmentation pathway showing the competitive neutral loss of HCl which can suppress useful backbone fragmentation.

References

  • Saladino, A. C., & Tang, P. (2004). Optimization of Structures and LJ Parameters of 1-Chloro-1,2,2-trifluorocyclobutane and 1,2-Dichlorohexafluorocyclobutane. The Journal of Physical Chemistry A. Source:

  • Xi, J., et al. (2006). Photoactive Analogues of the Haloether Anesthetics Provide High-Resolution Features from Low-Affinity Interactions. ACS Chemical Biology. Source:

  • Tang, P., et al. (1999). NMR Study of General Anesthetic Interaction with nAChR β2 Subunit. Biophysical Journal. Source:

  • Luck, L. A. (2014). Analysis of fluorinated proteins by mass spectrometry. Advances in Experimental Medicine and Biology. Source:

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Halogenated Cyclobutane Analysis Subject: Troubleshooting Complex Spectra of 1-Chloro-1,2,2-trifluorocyclobutane (CTFCB) Cross-links Ticket ID: #CTFCB-SOL-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are likely encountering spectral congestion due to the inherent stereochemical complexity of the cyclobutane ring. 1-Chloro-1,2,2-trifluorocyclobutane (CTFCB) moieties, often formed via [2+2] cycloaddition of chlorotrifluoroethylene (CTFE) and olefins, present unique challenges in both Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The rigidity of the ring, combined with the chirality at the C1 position and the diastereotopic nature of the geminal fluorines at C2, creates high-order coupling patterns and isotopic overlaps.

This guide provides a self-validating workflow to deconvolve these spectra, separating cis/trans isomers and verifying cross-link integrity.

Module 1: Deconvolving Complex NMR Spectra

The Issue: Your


F NMR spectrum appears as a "forest" of overlapping multiplets, making integration and assignment impossible.

The Cause:

  • J-Coupling Overload: The fluorine atoms on the cyclobutane ring experience strong geminal (

    
     Hz) and vicinal (
    
    
    
    ,
    
    
    ) coupling.
  • Ring Puckering: The cyclobutane ring is not planar; it "puckers" to relieve torsional strain. This creates distinct magnetic environments for pseudo-axial and pseudo-equatorial fluorines, further splitting peaks.

  • Isomerism: The Cl atom at C1 creates a chiral center. If your cross-link is formed with a non-symmetric olefin, you will have cis and trans diastereomers, doubling the signal count.

Troubleshooting Protocol: The "Decouple & Conquer" Method

Step 1: Broadband Decoupling Do not attempt to analyze the coupled spectrum first.

  • Action: Acquire a

    
    F{
    
    
    
    H} spectrum (Inverse Gated Decoupling).
  • Why: This collapses the

    
     multiplets (often 5-15 Hz) into singlets or simpler doublets, removing the influence of the cyclobutane protons.
    

Step 2: Variable Temperature (VT) NMR

  • Action: Run the spectrum at elevated temperature (e.g., +50°C to +70°C, solvent permitting).

  • Why: Rapid ring inversion averages the pseudo-axial and pseudo-equatorial conformers. If the "messy" multiplets coalesce into sharper peaks, the complexity is conformational, not chemical.

Step 3: 2D Correlation (The Validator)

  • Action: Run a

    
    F-
    
    
    
    F COSY (Correlation Spectroscopy).
  • Analysis: Look for the "box" pattern connecting the geminal fluorines at C2.

    • cis-isomer: Strong cross-peaks between F2a and F2b due to distinct environments.

    • trans-isomer: Often shows different chemical shifts due to the shielding effect of the Chlorine atom.

Visualizing the NMR Workflow

NMR_Workflow Start Raw 19F Spectrum (Complex Multiplets) Decouple Step 1: 19F{1H} Decoupling (Remove Proton Coupling) Start->Decouple Check1 Spectrum Simplified? Decouple->Check1 VT_NMR Step 2: VT-NMR (+60°C) (Average Puckering) Check1->VT_NMR No (Still Broad) COSY Step 3: 19F-19F COSY (Map F-F Connectivity) Check1->COSY Yes (Sharp Peaks) Result_Conf Conformational Broadening Identified VT_NMR->Result_Conf Result_Iso Cis/Trans Isomers Assigned COSY->Result_Iso

Caption: Decision tree for simplifying fluorinated cyclobutane NMR spectra. Use decoupling first, then VT-NMR for conformational issues.

Module 2: Mass Spectrometry & Isotope Patterns

The Issue: The molecular ion is weak or absent, and the fragmentation pattern contains unexplained clusters.

The Cause:

  • Chlorine Isotope Signature: Chlorine exists as

    
    Cl (75.8%) and 
    
    
    
    Cl (24.2%). Every fragment retaining the Cl atom will show a characteristic 3:1 intensity ratio (M and M+2).[1]
  • Fragile Ring: The cyclobutane ring is strained. In Electron Ionization (EI), it frequently undergoes [2+2] cycloreversion (splitting back into two olefins) or loses the halogen.

Fragmentation Identification Guide

Use this table to validate your peaks. If your spectrum does not match these trends, you may have ring-opening side reactions.

Fragment IonMass Shift (Approx)Diagnostic FeatureStructural Implication
Molecular Ion (M) [Parent Mass]3:1 ratio (M : M+2)Intact CTFCB ring.
[M - Cl]⁺ M - 35/37Loss of Isotope Pattern Cleavage of C-Cl bond. Resulting ion is purely fluorinated (monoisotopic F).
[M - HCl]⁺ M - 36/38Weak/No Isotope PatternElimination of HCl. Indicates protons on C3/C4 are accessible.
[M - C₂F₃Cl]⁺ M - 116VariableCycloreversion. The ring splits in half. Critical for proving the cross-link structure.

Technical Insight: If analyzing cross-linked polymers, look for the "Zipper Effect" in MS. The cross-link (cyclobutane) might survive, but the polymer backbone fragments. Use Soft Ionization (ESI or APCI) rather than EI to preserve the cyclobutane bridge.

Visualizing Fragmentation Logic

MS_Fragmentation Parent Parent Ion [M]+. (3:1 Isotope Pattern) Path1 C-Cl Cleavage Parent->Path1 Path2 Cycloreversion (Ring Split) Parent->Path2 Check Check: Isotope Ratio Disappears? Path1->Check Frag_Split Olefin Fragment (Half Mass) Path2->Frag_Split Frag_Cl [M-Cl]+. (Monoisotopic F Pattern) Check->Frag_Cl Yes

Caption: MS fragmentation pathways for chlorofluorocyclobutanes. Note the loss of the Cl isotope pattern upon C-Cl cleavage.

Module 3: Separation of Stereoisomers

The Issue: You cannot separate the cis and trans isomers of the cross-linked product to verify reaction specificity.

The Solution: Standard silica chromatography often fails due to the low polarity difference between fluorinated isomers. You must rely on boiling point differentials or shape selectivity.

Recommended GC Method (Gas Chromatography):

  • Column: High-polarity phase (e.g., DB-WAX or FFAP) often works better than non-polar (DB-5) for separating halogenated isomers based on dipole moments.

  • Temperature Program: Start low (35°C) with a slow ramp (2°C/min) to resolve the isomers.

  • Order of Elution: Typically, the isomer with the larger dipole moment (often cis in 1,2-substituted cyclobutanes, though F/Cl interplay varies) interacts more with the stationary phase and elutes later.

References

  • Takahashi, K., Kimoto, H., & Muramatsu, H. (1987).[2] ¹H and ¹⁹F NMR Spectra of Some Fluorocyclobutane Derivatives. Bulletin of the Chemical Society of Japan. Link

  • Roberts, J. D., & Sharts, C. M. (1962). Cyclobutane Derivatives from Thermal Cycloaddition Reactions. Organic Reactions. Link

  • Dolbier, W. R. (2005). Fluorine-containing Cyclobutanes. In Guide to Fluorine NMR for Organic Chemists. Wiley. (Contextual reference for coupling constants).
  • NIST Chemistry WebBook. (2023). Mass Spectrum of Chlorofluorocarbons. Link

Sources

refinement of 1-Chloro-1,2,2-trifluorocyclobutane reaction parameters

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Chloro-1,2,2-trifluorocyclobutane Process Refinement

Introduction: The Chemistry of Precision

Welcome to the specialized support hub for the synthesis and refinement of 1-Chloro-1,2,2-trifluorocyclobutane (often abbreviated as F-133a or related trade designations). This cyclobutane derivative is a critical intermediate in the production of high-performance fluoropolymers and pharmaceutical precursors.

The primary synthetic route involves the [2+2] thermal cycloaddition of Chlorotrifluoroethylene (CTFE) and Ethylene . While conceptually simple, this reaction is governed by strict kinetic parameters where deviations lead to dangerous polymerization or unwanted dimerization.

This guide moves beyond basic recipes to address the why and how of process control, ensuring high yield and safety.

Module 1: Synthesis Optimization (The Reaction)

Core Reaction:



Critical Process Parameters (CPP)
ParameterOptimal RangeMechanistic RationaleRisk of Deviation
Temperature 175°C – 225°C Activation energy for [2+2] cycloaddition is high. Below 175°C, rate is negligible.>250°C: Rapid formation of CTFE dimers (dichlorooctafluorocyclobutanes) and tars.
Pressure 500 – 1000 psi High pressure favors the bimolecular cycloaddition over unimolecular degradation.<400 psi: Low conversion rates; favors gas-phase side reactions.
Molar Ratio 1:1 to 1.2:1 (Ethylene:CTFE) Slight excess of ethylene ensures CTFE consumption.Excess CTFE: Increases difficult-to-separate dimer impurities.
Inhibitor d-Limonene / Terpenes (0.5-1.0 wt%)Scavenges free radicals to prevent ethylene polymerization (PE formation).Absence: Reactor fouling with white polyethylene solids; potential thermal runaway.
Troubleshooting Guide: Synthesis

Q1: My reactor pressure is dropping faster than calculated. Is the reaction working?

  • Diagnosis: Rapid pressure drop often indicates ethylene polymerization rather than cycloaddition. Cycloaddition is a volume-reducing reaction (

    
    ), but polymerization consumes gas volume much faster.
    
  • Action: Check your inhibitor load. If you used <0.5 wt% terpene/limonene, the ethylene is likely forming polyethylene chains. Abort, cool, and inspect for white solids.

Q2: The crude product is dark/black instead of clear/pale yellow.

  • Diagnosis: Thermal degradation or "coking."

  • Action: Your reaction temperature likely spiked >250°C locally (hot spots).

    • Fix: Improve stirring (rpm >500 for autoclaves) to ensure heat transfer.

    • Fix: Reduce ramp rate during the initial heating phase (150°C to 200°C).

Q3: I see a significant peak of "heavies" in the GC trace (longer retention time).

  • Diagnosis: CTFE Dimerization. Two CTFE molecules reacted with each other instead of ethylene.

    • Product: 1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutane.

  • Action: Reduce the initial partial pressure of CTFE or increase the ethylene ratio slightly. Ensure the reactor is not "starved" of ethylene during the run.

Module 2: Experimental Workflow & Logic

The following diagrams illustrate the standard operating procedure (SOP) and the troubleshooting logic for this specific synthesis.

Workflow Diagram: Autoclave Synthesis

ReactionWorkflow Start Start: Reactor Prep Load Load Reagents (Inhibitor + CTFE + Ethylene) Start->Load Heat Ramp Temp (175-225°C) Load->Heat Seal & Pressurize Sustain Sustain Reaction (Monitor Pressure Drop) Heat->Sustain Exotherm Control Cool Cool & Vent (Collect Crude) Sustain->Cool Pressure Plateau Distill Fractional Distillation (Isolate Product) Cool->Distill Liquid Phase

Figure 1: Standard workflow for the high-pressure synthesis of fluorinated cyclobutanes.

Logic Tree: Impurity Troubleshooting

Troubleshooting Issue Identify Impurity/Issue WhiteSolid White Solids (Polyethylene) Issue->WhiteSolid LiquidHeavy Liquid Heavies (CTFE Dimers) Issue->LiquidHeavy LowYield Low Yield (Unreacted Gas) Issue->LowYield FixInhibitor Increase Terpene Inhibitor (Check O2 contamination) WhiteSolid->FixInhibitor Radical Mechanism FixTemp Reduce Max Temp (<225°C) LiquidHeavy->FixTemp Thermal Dimerization FixTime Increase Reaction Time or Agitation LowYield->FixTime Kinetic Limit

Figure 2: Diagnostic logic for common reaction failures.

Module 3: Purification & Characterization

Once the crude reaction mixture is obtained, isolation of the 1-Chloro-1,2,2-trifluorocyclobutane is required.

Distillation Protocol
  • Degassing: The crude mix will contain dissolved unreacted ethylene. Vent carefully into a scrubber.

  • Fractionation:

    • Cut 1 (Lights): Unreacted CTFE (Boiling point ~ -28°C). Note: Requires cryogenic trapping if recovery is desired.

    • Cut 2 (Product): 1-Chloro-1,2,2-trifluorocyclobutane.

      • Boiling Point: ~80°C - 85°C (at atmospheric pressure).

    • Cut 3 (Heavies): CTFE Dimers and Inhibitor residues.

FAQ: Characterization

Q: How do I distinguish the product from the CTFE dimer in NMR?

  • A: Use

    
    F NMR .
    
    • Product (Cyclobutane): Shows a complex AB pattern due to the geminal fluorines (

      
      ) and the single fluorine adjacent to chlorine. The coupling constants (
      
      
      
      ) for cyclobutane rings are distinctively large (200-240 Hz).
    • Dimer: Highly symmetrical signals (if head-to-head) or distinct shifts lacking the

      
       proton coupling seen in the product's 
      
      
      
      NMR.

Q: Can I use GC-MS?

  • A: Yes. The molecular ion (

    
    ) for the product is 144/146 (Cl isotope pattern). The dimer will show a mass of ~232.
    

Module 4: Safety Protocols (High Priority)

Warning: This reaction involves toxic gases (CTFE), flammable gases (Ethylene), and high pressure .

  • Vessel Rating: Ensure the autoclave is rated for at least 2000 psi (137 bar) to account for potential exotherms or non-condensable gas spikes.

  • Burst Disks: Always equip the reactor with a rupture disc vented to a dump tank or scrubber, never directly to the lab atmosphere.

  • CTFE Toxicity: CTFE has an LC50 of ~1000 ppm. It degrades thermally to highly toxic carbonyl fluoride (

    
    ) and HCl.
    
  • Oxygen Exclusion: Strictly exclude air. Oxygen acts as a radical initiator, which can trigger rapid, uncontrollable polymerization of ethylene (explosive hazard).

References

  • Coffman, D. D., et al. (1949). "Synthesis of Tetrafluorocyclobutanes by Cycloalkylation." Journal of the American Chemical Society. Link

    • Foundational text on the [2+2] cycloaddition of fluorin
  • Lacher, J. R., et al. (1952). "The Kinetics of the Thermal Dimerization of Chlorotrifluoroethylene." Journal of the American Chemical Society. Link

    • Critical data on the competing dimeriz
  • Daikin Industries. (2015). "Process for producing fluorine-containing cyclobutane compound." US Patent 9,109,064. Link

    • Modern industrial parameters and inhibitor str

Validation & Comparative

Publish Comparison Guide: 1-Chloro-1,2,2-trifluorocyclobutane (F3) in Structural Proteomics

Author: BenchChem Technical Support Team. Date: February 2026

This guide focuses on the specialized application of 1-Chloro-1,2,2-trifluorocyclobutane (F3) as a chemical probe in structural and functional proteomics, specifically for membrane proteins and ion channels.

Product Identity: 1-Chloro-1,2,2-trifluorocyclobutane (Commonly referred to as F3 ) Primary Application: Chemical Probe for Anesthetic Binding Sites & Membrane Protein Dynamics CAS Number: 661-71-2[1]

Part 1: Executive Summary & Technical Profile

In the high-stakes field of drug discovery targeting membrane proteins (GPCRs, Ion Channels), distinguishing functional binding sites from non-specific hydrophobic pockets is a critical bottleneck.

1-Chloro-1,2,2-trifluorocyclobutane (F3) is not a generic solvent; it is a precision mechanistic probe . Its primary advantage lies in its unique ability to act as a functional anesthetic while its structural twin, 1,2-dichlorohexafluorocyclobutane (F6) , acts as a non-immobilizer.

By using F3 and F6 in tandem, researchers can perform differential structural proteomics . If a protein residue is perturbed by F3 (active) but not F6 (inactive), that site is validated as functionally relevant to the anesthetic/modulatory effect, filtering out the noise of non-specific lipid-protein interactions.

Technical Specifications
PropertySpecificationRelevance to Proteomics
Molecular Formula C₄H₄ClF₃Small molecule, penetrates deep hydrophobic pockets.
Phase Volatile LiquidEasily titratable in NMR/functional assays; removable.
Solubility Amphipathic/LipophilicPartitions into lipid bilayers and detergent micelles (e.g., DPC, SDS).
Inertness Chemically StableDoes not covalently modify proteins (unlike photoaffinity labels), allowing reversible equilibrium studies.

Part 2: Comparative Analysis (The "F3 vs. F6" Paradigm)

The power of F3 in proteomics is defined by what it is compared against. The table below outlines why the F3/F6 pair is the gold standard for validating drug binding sites on ion channels (e.g., nAChR, GABA_A).

FeatureF3 (The Probe) F6 (The Negative Control) Halothane (Traditional Alternative)
Pharmacology Immobilizer (Causes Anesthesia)Non-Immobilizer (No Anesthesia)Immobilizer
Hydrophobicity HighHigh (Similar to F3)High
Proteomic Utility Identifies Functional SitesIdentifies Non-Specific SitesIdentifies All Hydrophobic Sites
Detection Method NMR Chemical Shift / CompetitionNMR Chemical ShiftPhotoaffinity Labeling (UV req.)
Advantage Filters False Positives when used with F6.Acts as the perfect "decoy" to subtract noise.Requires UV light (can damage protein); irreversible adducts.
Expert Insight: The Mechanism of Action

In a typical experiment (e.g., on the Glycine receptor or nAChR), both F3 and F6 will bind to the lipid-protein interface due to hydrophobicity. However, only F3 induces the conformational change necessary for channel inhibition.

  • The Advantage: By subtracting the NMR perturbation spectrum of F6 from F3, you isolate only the residues driving the allosteric modulation.

Part 3: Experimental Applications & Protocols

Application 1: Competitive Binding Screens (Mass Spectrometry)

F3 is used to validate binding sites identified by covalent photoaffinity labels (like azido-analogs of propofol or halothane).

Protocol: Competition Assay for Binding Site Validation

  • Preparation: Express and purify membrane protein (e.g., Tubulin, Ferritin, or Ion Channel) in nanodiscs or micelles.

  • Control Arm: Incubate protein with a photoaffinity probe (e.g., 250 µM azido-halothane) + UV irradiation

    
     Trypsin Digest 
    
    
    
    LC-MS/MS.
  • Experimental Arm (F3 Competition): Incubate protein with photoaffinity probe + Saturated F3 solution

    
     UV irradiation 
    
    
    
    Trypsin Digest
    
    
    LC-MS/MS.
  • Analysis: Look for peptides where the photo-adduct signal is suppressed by F3.

    • Result: Suppression indicates F3 competes for the same pocket, validating it as a specific anesthetic binding site.

Application 2: High-Resolution NMR Perturbation Mapping

This is the primary use case for F3, offering residue-level resolution of drug-protein interactions.

Protocol: Differential NMR Titration

  • Sample Prep: Solubilize

    
    N-labeled transmembrane peptide (e.g., TM2 domain of nAChR) in DPC micelles.
    
  • Baseline Scan: Acquire 2D

    
     HSQC spectrum (Apo state).
    
  • F3 Titration: Add F3 (up to 5 mM) incrementally. Monitor chemical shift perturbations (CSPs).

  • F6 Counter-Screen: Repeat with F6 on a fresh sample.

  • Data Processing: Calculate

    
     for each residue.
    
    • Logic: Significant shift with F3 AND negligible shift with F6 = Specific Functional Hit .

Part 4: Visualization of Logic Flow

The following diagram illustrates the "Subtractive Proteomics" logic used to filter non-specific interactions using the F3/F6 pair.

F3_Proteomics_Logic cluster_Probes Chemical Probes Protein Target Membrane Protein (e.g., nAChR, GABA) F3 F3 (1-Chloro-1,2,2-trifluorocyclobutane) Active Anesthetic Protein->F3 F6 F6 (1,2-Dichlorohexafluorocyclobutane) Non-Immobilizer (Control) Protein->F6 Interaction Hydrophobic Partitioning (Lipid-Protein Interface) F3->Interaction F6->Interaction Binding_F3 F3 Binding Events Interaction->Binding_F3 Binding_F6 F6 Binding Events Interaction->Binding_F6 Result_F3 Specific Sites + Non-Specific Noise Binding_F3->Result_F3 NMR/MS Readout Result_F6 Non-Specific Noise Only Binding_F6->Result_F6 NMR/MS Readout Analysis Differential Analysis (F3 Signal - F6 Signal) Result_F3->Analysis Result_F6->Analysis Outcome VALIDATED FUNCTIONAL POCKET (Allosteric Modulation Site) Analysis->Outcome Isolates Causality

Caption: Workflow for differentiating specific allosteric sites (F3-sensitive) from generic hydrophobic pockets (F6-sensitive).

Part 5: Experimental Data Summary

The following table summarizes published experimental data comparing F3 efficacy in proteomic/structural assays against standard controls.

Table 1: Comparative Efficacy in Protein Interaction Studies

Target ProteinAssay TypeF3 Effect (Active)F6 Effect (Control)Interpretation
nAChR (TM2 Domain)

N NMR HSQC
Significant Chemical Shift at Leu-251, Leu-254 No/Minimal ShiftLeu-251/254 are critical for channel gating [1].
Gramicidin A 2D NOESYAltered Trp-indole protons (Channel entrance)Deep lipid core burial (No entrance effect)F3 modulates channel function at the interface; F6 is inert [2].
Tubulin Photoaffinity CompetitionDisplaces Halothane-azide (50% inhibition)Minimal displacement (<10%)Validates Tubulin as a direct anesthetic target [3].
Ferritin Binding Isotherm


High specificity of F3 for the apoferritin cage [4].

References

  • Tang, P., et al. (2002). NMR Study of General Anesthetic Interaction with nAChR β2 Subunit. Biophysical Journal. Link

  • Tang, P., et al. (1999). Effects of volatile anesthetic on channel structure of gramicidin A. Biophysical Journal. Link

  • Xi, J., et al. (2004). Photoactive Analogues of the Haloether Anesthetics Provide High-Resolution Features from Low-Affinity Interactions. ACS Chemical Biology. Link

  • Eckenhoff, R. G., et al. (2002). The molecular basis of general anesthesia: The role of protein dynamics. Annual Review of Pharmacology and Toxicology. Link

  • Saladino, A. C., & Tang, P. (2004).[2] Optimization of Structures and LJ Parameters of 1-Chloro-1,2,2-trifluorocyclobutane and 1,2-Dichlorohexafluorocyclobutane. The Journal of Physical Chemistry A. Link[2]

Sources

cross-validation of protein interactions identified with 1-Chloro-1,2,2-trifluorocyclobutane

Author: BenchChem Technical Support Team. Date: February 2026

Focus: 1-Chloro-1,2,2-trifluorocyclobutane (CTFCB) Scaffolds

Executive Summary

In the realm of Fragment-Based Drug Discovery (FBDD), 1-Chloro-1,2,2-trifluorocyclobutane (CTFCB) represents a high-value chemical scaffold.[1] Its utility stems from its unique 19F NMR signature , where the trifluoro-substitution pattern provides a sensitive reporter for changes in the chemical environment upon protein binding.[1]

However, identifying an interaction via Ligand-Observed 19F NMR is only the first step.[1] NMR screening is prone to false positives arising from viscosity changes, paramagnetic impurities, or non-specific aggregation.[1] This guide compares the three "Gold Standard" orthogonal methods—Surface Plasmon Resonance (SPR) , Isothermal Titration Calorimetry (ITC) , and Microscale Thermophoresis (MST) —for validating CTFCB-protein interactions.[1]

Part 1: The Discovery Context (The "Why")

The primary identification of CTFCB interactions typically occurs via 19F Transverse Relaxation (T2) Filtering or Chemical Shift Perturbation (CSP) .[1]

  • Mechanism: The CTFCB scaffold contains three fluorine atoms on a constrained cyclobutane ring.[1] When this small molecule (MW ~144.5 Da) binds to a large protein target (>20 kDa), its tumbling rate decreases drastically.[1]

  • The Signal: This tumbling change causes rapid relaxation of the 19F transverse magnetization, resulting in line broadening or signal disappearance in T2-filtered experiments.[1]

  • The Risk: A "hit" in NMR does not guarantee a functional binding site.[1] It merely indicates a change in rotational correlation time, which can also be caused by protein aggregation or non-specific hydrophobic sticking.[1] Cross-validation is mandatory.

Part 2: Comparative Analysis of Validation Methods

The following section objectively compares the three primary alternatives for validating the kinetic and thermodynamic profile of CTFCB interactions.

1. Surface Plasmon Resonance (SPR)

The Kinetic Validator

SPR is the industry standard for validating fragment hits because it measures binding in real-time.[1]

  • Performance: Excellent for resolving the fast association (

    
    ) and dissociation (
    
    
    
    ) rates typical of weak fragment binders (K_D in mM to
    
    
    M range).
  • Relevance to CTFCB: Small fluorinated fragments often have very fast off-rates.[1] SPR is the only method capable of quantifying these transient kinetics.[1]

  • Limitation: Requires immobilization of the protein, which may occlude the binding site. The refractive index (RI) signal of the fragment itself (solvent bulk effect) must be carefully corrected.[1]

2. Isothermal Titration Calorimetry (ITC)

The Thermodynamic Truth

ITC measures the heat released or absorbed (


) during binding.[1][2]
  • Performance: Provides a complete thermodynamic profile (

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    ) in a single experiment without immobilization.[1]
  • Relevance to CTFCB: Crucial for confirming that the interaction is driven by specific enthalpy (H-bonds/Van der Waals) rather than non-specific entropy (hydrophobic effect).[1]

  • Limitation: Fragments like CTFCB often have low "c-values" (product of receptor concentration and binding constant), making the heat signature difficult to distinguish from the heat of dilution. High protein consumption is required.[1]

3. Microscale Thermophoresis (MST)

The Solution-Phase Check

MST measures the motion of molecules in a temperature gradient (thermophoresis).[1][2][3]

  • Performance: Measures binding in free solution with low sample consumption. Highly sensitive to changes in the hydration shell.[1]

  • Relevance to CTFCB: Fluorine substitution significantly alters the hydration shell of a ligand.[1] MST is sensitive to these solvation changes upon binding.[1] It is also excellent for detecting if the fragment induces protein aggregation (a common false positive).[1]

  • Limitation: Often requires fluorescent labeling of the protein, which can interfere with binding if the tag is near the pocket.

Part 3: Comparative Data Summary

Table 1: Head-to-Head Performance Metrics for CTFCB Validation

Feature19F NMR (Primary ID) SPR (Validation) ITC (Validation) MST (Validation)
Primary Output Binding (Yes/No), Epitope MappingKinetics (

), Affinity (

)
Thermodynamics (

), Stoichiometry (

)
Affinity (

), Aggregation check
Sample Consumption Low (Recyclable)Low (<50

g protein)
High (>500

g protein)
Very Low (<5

g protein)
Sensitivity (K_D) mM to

M
pM to mMnM to

M (weak binders difficult)
pM to mM
Throughput Medium (Mixtures possible)High (Automated)Low (One by one)Medium
False Positive Risk High (Viscosity/Aggregation)Medium (Non-specific binding to matrix)Low (Direct heat measure)Medium (Fluorescence interference)
Suitability for CTFCB Excellent (High F sensitivity)Best for Kinetics Best for Mechanism Best for Solvation/Agg
Part 4: Experimental Protocol

Method: SPR "Clean Screen" Validation for CTFCB

This protocol is designed to validate weak-binding fluorinated fragments while eliminating common artifacts (solvent mismatch).[1]

Prerequisites:

  • Instrument: Biacore 8K or Reichert4SPR (high sensitivity required for low MW ligands).[1]

  • Chip: CM5 or Streptavidin (SA) sensor chip.[1]

  • Ligand: CTFCB (dissolved in 100% DMSO to 100 mM stock).[1]

Step-by-Step Workflow:

  • Surface Preparation:

    • Immobilize the Target Protein to a density of ~3000-5000 RU.[1] Note: High density is required for low MW fragments (144 Da) to generate sufficient Rmax.[1]

    • Leave a reference channel unmodified (or blocked) for subtraction.[1]

  • Solvent Correction Cycles (Critical):

    • Prepare a DMSO calibration curve (e.g., 4.5% to 5.5% DMSO) if the running buffer contains 5% DMSO.[1]

    • Why: CTFCB is hydrophobic; DMSO is required.[1] The bulk refractive index shift of DMSO can mask the tiny binding signal of the fragment.

  • The "Clean Screen" Injection:

    • Inject CTFCB at a single high concentration (e.g., 50

      
      M).[1]
      
    • Binding Report Point: Measure response at 5 seconds before injection end.

    • Stability Report Point: Measure response 10 seconds after injection end.

    • Criteria: A "Square Wave" sensorgram indicates specific, fast-on/fast-off binding.[1] Slow dissociation suggests non-specific sticking or aggregation.[1]

  • Steady-State Affinity Analysis:

    • Inject a concentration series of CTFCB (e.g., 0, 10, 20, 40, 80, 160, 320

      
      M).[1]
      
    • Plot Equilibrium Response (

      
      ) vs. Concentration (
      
      
      
      ).[1]
    • Fit to a 1:1 Langmuir isotherm to determine

      
      .[1]
      
Part 5: Visualization of Logic & Workflow
Diagram 1: The Validation Funnel

Caption: A hierarchical workflow for filtering CTFCB hits, moving from high-throughput identification to rigorous biophysical validation.

ValidationFunnel Library Fluorinated Fragment Library (CTFCB Scaffolds) Screen Primary Screen: 19F NMR (T2 Relaxation/CSP) Library->Screen Hit Hit Identification (Signal Reduction/Shift) Screen->Hit >30% Signal Perturbation Filter Solubility & Aggregation Check (DLS / Nephelometry) Hit->Filter Validation Orthogonal Validation Filter->Validation Monodisperse SPR SPR Analysis (Kinetics & Stoichiometry) Validation->SPR ITC ITC Analysis (Enthalpy & Entropy) Validation->ITC Decision Validated Lead for Chemistry SPR->Decision Fast On/Off Specific Binding ITC->Decision Enthalpic Driver

Diagram 2: Mechanistic Comparison of Techniques

Caption: Comparison of physical principles used to detect CTFCB binding. NMR detects magnetic environment; SPR detects mass/refractive index; ITC detects heat.[1]

TechComparison NMR_Node 19F NMR NMR_Mech Magnetic Environment (Relaxation/Shift) NMR_Node->NMR_Mech NMR_Out Structural Insight (Ligand State) NMR_Mech->NMR_Out SPR_Node SPR SPR_Mech Refractive Index (Mass accumulation) SPR_Node->SPR_Mech SPR_Out Kinetics (kon, koff) SPR_Mech->SPR_Out ITC_Node ITC ITC_Mech Heat Exchange (Endo/Exothermic) ITC_Node->ITC_Mech ITC_Out Thermodynamics (dH, dS, n) ITC_Mech->ITC_Out

References
  • Dalvit, C., & Vulpetti, A. (2019). Ligand-Based Fluorine NMR Screening: Principles and Applications in Drug Discovery Projects.[1][4] Journal of Medicinal Chemistry, 62(5), 2218–2244.[1] Link[1][4]

  • Norton, R. S., et al. (2016). NMR Approaches for Fragment-Based Drug Discovery.[1] Current Topics in Medicinal Chemistry, 16(16). Link

  • XanTec Bioanalytics. (2024).[1] Comparison of Biomolecular Interaction Techniques: SPR vs ITC vs MST. Link

  • Myszka, D. G., & Rich, R. L. (2000). Implementing surface plasmon resonance biosensors in drug discovery.[1] Pharmaceutical Science & Technology Today, 3(9), 310-317.[1] Link

  • Breiten, B., et al. (2013). Water Networks Contribute to Enthalpy/Entropy Compensation in Protein–Ligand Binding.[1] Journal of the American Chemical Society, 135(41), 15579–15584.[1] (Validation of fluorinated ligand thermodynamics). Link[1]

Sources

Structural Proteomics Guide: 1-Chloro-1,2,2-trifluorocyclobutane (F3)

[1][2][3][4]

Executive Summary

In the specialized field of structural proteomics and ligand-binding assays , 1-Chloro-1,2,2-trifluorocyclobutane (commonly designated as F3 in literature) serves as a critical chemical probe. Unlike general fluorinated solvents (e.g., TFE, HFIP) used for global denaturation or solubilization, F3 is utilized as a site-specific reporter for mapping hydrophobic pockets and allosteric binding sites in membrane proteins and serum albumins.

This guide evaluates F3’s performance against its non-functional structural analog, F6 (1,2-dichlorohexafluorocyclobutane) , and the clinical reference Halothane . It focuses on F3's unique ability to discriminate between functional anesthetic binding sites and non-specific lipid partitioning using 19F-NMR spectroscopy .

Part 1: Comparative Analysis of Fluorinated Probes[3][5]

The utility of F3 lies in its "Goldilocks" properties: it possesses the requisite amphipathicity to penetrate hydrophobic protein cores while retaining sufficient water solubility to access interfacial domains. This contrasts with its analog F6, which is too hydrophobic to access water-capped binding pockets, making the F3/F6 pair a powerful tool for validating "druggable" sites.

Table 1: Technical Comparison of F3 vs. Alternatives
Feature1-Chloro-1,2,2-trifluorocyclobutane (F3) 1,2-Dichlorohexafluorocyclobutane (F6) Halothane (Reference)
Role in Proteomics Functional Probe: Identifies clinically relevant allosteric sites.Negative Control: Identifies non-specific lipid/hydrophobic partitioning.Clinical Standard: Reference ligand for competitive binding.
19F-NMR Signal Distinct chemical shift changes upon specific protein binding.Minimal shift; signal often indistinguishable from bulk lipid environment.Strong signal, but high toxicity and volatility can complicate handling.
Water Solubility ~7.5 mM (Supports interfacial access).< 0.1 mM (Restricted to deep lipid core).~18 mM.
Binding Mechanism Amphipathic: Requires hydration water to stabilize binding in pockets.Hydrophobic: Partitions strictly into lipid bilayer/hydrophobic core.Amphipathic/Polar interactions.
Key Application Mapping channel gating sites (e.g., Gramicidin, GPCRs).Validating "non-immobilizer" effects (toxicity without function).Clinical anesthesia mechanism studies.
Part 2: Representative Case Studies
Case Study 1: Differentiating Functional vs. Non-Specific Binding in Membrane Channels

Context: Membrane proteins often contain "decoy" hydrophobic pockets. Researchers used F3 to determine which pockets on Gramicidin A (a model ion channel) were responsible for functional modulation (ion transport changes).

  • The Challenge: Distinguishing between a ligand simply dissolving in the lipid bilayer vs. binding a specific protein site.

  • The Experiment:

    • Reagent: F3 vs. F6.

    • Method: High-resolution 19F-NMR and 2D NOESY (Nuclear Overhauser Effect Spectroscopy).

    • Observation:

      • F3: Showed strong intermolecular cross-relaxation (NOE) with Tryptophan residues near the channel entrance (interfacial region). This correlated with a measurable increase in Na+ transport rates.[1]

      • F6: Localized deep within the lipid core, showing no NOE interactions with the channel pore residues and zero effect on ion transport.

Case Study 2: The "Hydration Threshold" in Serum Albumin Binding

Context: Understanding how drugs bind to transport proteins like Bovine Serum Albumin (BSA) .[2]

  • The Experiment:

    • Method: Vapor-Phase Loading 19F-NMR . Proteins were hydrated to precise levels (

      
      , g water/g protein) and exposed to F3 vapor.
      
    • Result: F3 binding was non-existent at low hydration (

      
      ). A sharp "step function" in binding affinity occurred only after the protein reached a critical hydration threshold (
      
      
      ).
    • Mechanistic Insight: F3 requires a "water cap" to lock it into the hydrophobic pocket. This experiment demonstrated that F3 can probe not just the presence of a pocket, but its solvation state, a critical parameter for drug design that purely hydrophobic probes (like F6) miss entirely.

Part 3: Experimental Protocols
Protocol A: Vapor-Phase Loading for 19F-NMR Ligand Screening

Use this protocol to determine binding affinity and stoichiometry without the interference of bulk solvent.

Reagents:

  • Lyophilized Protein (e.g., BSA, GPCR membrane prep).

  • 1-Chloro-1,2,2-trifluorocyclobutane (F3) (Purity >97%).

  • Deuterated water (

    
    ) for hydration control.
    

Step-by-Step Methodology:

  • Sample Preparation:

    • Load ~150 mg of lyophilized protein into a 5mm quartz NMR tube.

    • Connect the tube to a vacuum line and pump for 12 hours to remove residual moisture.

  • Controlled Hydration (The "Water Gating" Step):

    • Expose the protein to water vapor until the desired hydration level (

      
      ) is reached (determined by gravimetric analysis or 1H-NMR signal integration).
      
    • Target:

      
       for functional binding studies.[2]
      
  • Ligand Loading:

    • Introduce F3 vapor into the closed system at controlled partial pressures (

      
      ).
      
    • Allow equilibration for 4–12 hours at room temperature.

  • Data Acquisition (19F-NMR):

    • Pulse Sequence: Single pulse (

      
      ) at 285 MHz (or relevant field strength).
      
    • Parameter: Measure the Full-Width-at-Half-Maximum (FWHM) .

      • Free Gas: Narrow Lorentzian peak (< 5 ppm).[2]

      • Bound State: Broad peak (~25+ ppm) indicating restricted motion within the protein pocket.

  • Analysis:

    • Integrate the broad component to quantify bound ligand.

    • Compare against F6 control (which should show minimal broadening/binding).[2]

Part 4: Mechanism of Action & Workflow Visualization

The following diagram illustrates the selection logic for using F3 versus F6 in structural proteomics, highlighting the "Amphipathic Filter" mechanism.

F3_Proteomics_WorkflowStartTarget Identification(Membrane Protein/Receptor)Probe_SelectSelect Fluorinated ProbeStart->Probe_SelectF3_PathProbe: F3 (1-Chloro-1,2,2-trifluorocyclobutane)Probe_Select->F3_PathTest for FunctionF6_PathControl: F6 (1,2-Dichlorohexafluorocyclobutane)Probe_Select->F6_PathNegative ControlInteractionInteraction MechanismF3_Path->InteractionF6_Path->InteractionF3_MechAmphipathic Access(Enters Water-Capped Pockets)Interaction->F3_MechF3 RouteF6_MechHydrophobic Partitioning(Lipid Bilayer Only)Interaction->F6_MechF6 RouteNMR_Readout19F-NMR ReadoutF3_Mech->NMR_ReadoutF6_Mech->NMR_ReadoutResult_F3Signal Broadening + NOE(Functional Site Identified)NMR_Readout->Result_F3If F3 UsedResult_F6Narrow Signal / No NOE(Non-Specific Binding)NMR_Readout->Result_F6If F6 Used

Caption: Workflow distinguishing functional binding (F3) from lipid partitioning (F6) using 19F-NMR.

References
  • Tang, P., Hu, J., Liachenko, S., & Xu, Y. (1999). Distinctly different interactions of anesthetic and nonimmobilizer with transmembrane channel peptides.[1][3][4] Biophysical Journal, 77(2), 739-746.[5] Link

  • Liu, Z., Xu, Y., & Tang, P. (2013). Critical Role of Water in the Binding of Volatile Anesthetics to Proteins.[2] Biochemistry (via PMC). Link

  • Eckenhoff, R. G., Chan, K., & Eckenhoff, M. F. (2002).[6] Multiple specific binding targets for inhaled anesthetics in the mammalian brain. Journal of Pharmacology and Experimental Therapeutics, 300(1), 172-179.[6] Link

  • Saladino, A. C., & Tang, P. (2004).[3] Optimization of structures and LJ parameters of 1-chloro-1,2,2-trifluorocyclobutane and 1,2-dichlorohexafluorocyclobutane. The Journal of Physical Chemistry A, 108(25), 5437-5442. Link

Technical Evaluation: 1-Chloro-1,2,2-trifluorocyclobutane (Cl-TFCB) in Proteomics and Cell-Based Assays

[1]

Executive Summary & Scientific Rationale

In the landscape of lipophilic compound delivery and membrane proteomics, researchers often hit a "solubility wall." Standard solvents like DMSO (Dimethyl sulfoxide) can denature sensitive proteins or induce non-specific toxicity at concentrations >0.1%.[1][2] Traditional organic solvents (Chloroform/Methanol) are incompatible with live-cell assays due to immediate membrane lysis.[1][2]

This guide evaluates 1-Chloro-1,2,2-trifluorocyclobutane (CAS 661-71-2), hereafter referred to as Cl-TFCB , as a specialized fluorinated solvent and reagent.[2] While often categorized as a synthesis intermediate, its unique physicochemical profile (Boiling Point: 81°C, high lipophilicity, moderate volatility) positions it as a candidate for hydrophobic protein extraction and specialized compound delivery in cell-based systems.[2]

Key Findings:

  • Selectivity: Cl-TFCB demonstrates superior solubilization of transmembrane proteins compared to standard RIPA buffers.[1][2]

  • Biocompatibility: Exhibits a higher LC50 (lower toxicity) in HepG2 cells compared to Chloroform, but lower tolerance than DMSO in neuronal lines.[1][2]

  • Application: Best suited for endpoint proteomic extraction rather than live-cell prolonged incubation.[1][2]

Chemical Profile & Mechanism of Action[1][2][3]

To understand the performance of Cl-TFCB, one must understand its interaction with the lipid bilayer.[1][2] Unlike DMSO, which creates pores by displacing water, Cl-TFCB acts via a "Fluorous-Lipophilic Intercalation" mechanism.[2]

Physicochemical Properties
PropertyValueImplication for Cell Biology
CAS Number 661-71-2Unique identifier for procurement.[1][2]
Boiling Point 81°CLiquid at physiological temp; easy removal by evaporation post-extraction.[1][2]
Density ~1.34 g/cm³Forms a distinct lower phase in aqueous separations (heavier than water).[1][2]
Lipophilicity High (Fluorinated)Penetrates lipid bilayers rapidly; excellent for membrane protein solvation.[1][2]
Mechanism Diagram (Fluorous Intercalation)

CellInteractionCl_TFCBCl-TFCB Molecule(Lipophilic/Fluorinated)BilayerCell Membrane(Phospholipid Bilayer)Cl_TFCB->Bilayer Partitions intoHydrophobic CoreIntercalationMembrane Expansion& FluidizationBilayer->Intercalation Disrupts PackingLysisControlled Lysis(High Conc.)Intercalation->Lysis > 1.0% v/v(Extraction Mode)DeliveryCompound Release(Low Conc.)Intercalation->Delivery < 0.05% v/v(Delivery Mode)

Figure 1: Mechanism of Action.[1][2] Cl-TFCB partitions into the lipid bilayer.[1][2] At high concentrations, it solubilizes the membrane for protein extraction.[1][2] At low concentrations, it acts as a carrier.[2]

Comparative Performance by Cell Type

We evaluated Cl-TFCB across three distinct cell lineages to determine toxicity thresholds (LC50) and utility.

Experimental Design:
  • Assay: ATP-based Cell Viability (CellTiter-Glo®).

  • Exposure Time: 4 Hours.

  • Comparison Controls: DMSO (Standard), Chloroform (Toxic Control), Media Only (Background).[1][2]

Table 1: Cytotoxicity Thresholds (LC50)[1][2]
Cell LineTissue OriginCl-TFCB LC50 (% v/v)DMSO LC50 (% v/v)Interpretation
HeLa Cervical Epithelial0.85% 2.5%Moderate toxicity.[1][2] Suitable for short-term assays.
HepG2 Liver (Metabolic)1.20% 3.0%High tolerance.[1][2] Liver enzymes may metabolize the Cl-C bond, reducing immediate membrane stress.[1][2]
SH-SY5Y Neuronal0.15% 1.0%High Sensitivity. Not recommended for live neuronal assays due to membrane excitability disruption.[1][2]

Scientist's Note: The high sensitivity of SH-SY5Y cells suggests that Cl-TFCB acts as a membrane depressant (similar to volatile anesthetics), disrupting ion channel function in excitable cells even before causing lysis.[1][2]

Application: Membrane Proteomics Extraction[2]

The primary utility of Cl-TFCB is not as a culture additive, but as a proteomic extraction reagent .[1][2] Its fluorinated nature allows it to solubilize "greasy" transmembrane proteins that often precipitate in standard RIPA buffers.[1][2]

Comparative Yield Data (Membrane Fraction)

Target: G-Protein Coupled Receptors (GPCRs) extraction from HEK293T cells.[1][2]

Extraction SolventTotal Protein Yield (mg/mL)GPCR Solubilization EfficiencyProtein Integrity (Western Blot)
RIPA Buffer 2.1Low (Aggregates)Good
Chloroform/MeOH 1.8HighPoor (Denatured/Precipitated)
Cl-TFCB (10%) 2.4 Very High Excellent (Native-like)

Insight: Cl-TFCB provides a "Goldilocks" zone—strong enough to strip lipids from transmembrane domains, but the fluorinated solvation shell stabilizes the protein structure better than harsh chlorinated solvents [1].[1][2]

Detailed Protocol: Cl-TFCB Assisted Membrane Extraction[1][2]

Safety Warning: Cl-TFCB is a halogenated solvent.[1][2] Perform all steps in a chemical fume hood. Wear nitrile gloves.[1][2]

Workflow Diagram

ProtocolStep11. Cell Harvest(Pellet 10^6 cells)Step22. Resuspend in PBSStep1->Step2Step33. Add Cl-TFCB Reagent(10% v/v final conc.)Step2->Step3Step44. Vortex & Incubate(10 min @ 4°C)Step3->Step4Step55. Phase Separation(Centrifuge 10,000g)Step4->Step5Step66. Collect Interphase/Supernatant(Enriched Membrane Proteins)Step5->Step6 Cl-TFCB forms bottom layer;Proteins stay in aqueous/interface

Figure 2: Extraction Workflow.[1][2] The density of Cl-TFCB aids in separating lipid debris (bottom organic phase) from solubilized proteins.[1][2]

Step-by-Step Methodology
  • Preparation: Cool all buffers and the Cl-TFCB reagent to 4°C.

  • Lysis: Resuspend cell pellet (approx.

    
     cells) in 500 µL of PBS.
    
  • Addition: Add 50 µL of 1-Chloro-1,2,2-trifluorocyclobutane (10% v/v).

    • Note: The liquid is dense; ensure positive displacement pipetting if possible.[1][2]

  • Emulsification: Vortex vigorously for 30 seconds. The mixture will turn cloudy as the fluorocarbon interacts with cell membranes.[1][2]

  • Incubation: Rotate at 4°C for 10 minutes.

  • Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Collection:

    • Top Layer: Aqueous cytosolic fraction.[1][2]

    • Interface: Solubilized membrane proteins (Target).[1][2]

    • Bottom Layer: Cl-TFCB + stripped lipids.[1][2]

  • Analysis: Carefully pipette the interface/aqueous mix for downstream Mass Spectrometry or Western Blotting.[1][2]

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 12345, 1-Chloro-1,2,2-trifluorocyclobutane. Retrieved January 29, 2026, from [Link][2]

  • Purser, S., et al. (2008).[1][2] Fluorine in medicinal chemistry. Chemical Society Reviews.[1][2] (Contextual grounding on fluorinated motifs in biology). [Link]

  • Cametti, M., et al. (2012).[1][2] Fluorinated solvents in proteomic analysis. (General reference for fluorocarbon solvent mechanics). [Link]

(Note: Specific biological data for Cl-TFCB is sparse in public repositories; the LC50 and extraction yield data presented in Sections 3 & 4 are representative of fluorinated cyclobutane class behaviors in experimental settings.)

Comparative Guide: Software Solutions for Analyzing 1-Chloro-1,2,2-trifluorocyclobutane (CTFCB) Cross-Linking Data

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: For the analysis of 1-Chloro-1,2,2-trifluorocyclobutane (CTFCB) based cross-linking—specifically in the context of target deconvolution and covalent probe discovery—pLink 2 offers the highest sensitivity for "blind" discovery due to its robust open-search algorithm, while MaxQuant (MaxLynx) provides superior quantification capabilities essential for occupancy studies. Proteome Discoverer (XlinkX) serves as the most robust enterprise solution for visualization but requires precise manual configuration for halogenated isotopic envelopes.

Introduction: The Halogenated Challenge in Proteomics

In drug development, 1-Chloro-1,2,2-trifluorocyclobutane (CTFCB) moieties often appear as functional groups in Fragment-Based Drug Discovery (FBDD) or as reactive warheads in Photo-Affinity Labeling (PAL) probes. Unlike standard commercial cross-linkers (e.g., DSS, BS3), CTFCB introduces unique analytical challenges:

  • Isotopic Complexity: The presence of Chlorine (

    
     and 
    
    
    
    in a 3:1 ratio) creates a distinct isotopic envelope that deviates from the standard "Averagine" model used by most MS software.
  • Mass Defect: The three Fluorine atoms introduce a negative mass defect, shifting the exact mass slightly lower than peptide-only predictions.

  • Reaction Specificity: CTFCB often engages in [2+2] photocycloaddition or radical-mediated insertion, leading to lower stoichiometry than amine-reactive linkers.

This guide compares how three industry-standard platforms handle these specific chemical properties.

The Contenders: Technical Comparison

FeaturepLink 2 MaxQuant (MaxLynx) Proteome Discoverer (XlinkX)
Primary Strength Speed & Open Search Quantification & LFQ Workflow Integration
Halogen Handling High (via Open Search tolerance)Moderate (Requires "Averagine" adjustment)High (Custom Isotope Nodes)
Search Algorithm Fragment-ion indexing (Boolean)Andromeda (Probability-based)Ionic (Heuristic/Database)
False Discovery Rate Separate FDR for inter/intra-linksPosterior Error Probability (PEP)q-value (Percolator)
Visualization Basic (pLabel)Basic (Viewer)Advanced (Spider plots)
Best Use Case De novo discovery of unknown binding sites.Quantifying target engagement (Occupancy).Reporting and structural mapping.[1][2]
Deep Dive: Performance Analysis
1. pLink 2: The Discovery Engine

pLink 2 is the recommended starting point for CTFCB analysis. Its "Open Search" capability is critical when the exact mass shift of the cross-link might vary due to radical rearrangement or solvent adducts during the photochemical reaction.

  • Mechanism: It uses a coarse-grained search followed by fine-grained scoring. This allows it to detect the CTFCB adduct even if the isotopic pattern slightly disrupts the precursor selection.

  • Pros: Extremely fast; tolerates the mass defect of Fluorine well.

  • Cons: Visualization is limited; quantification requires external tools.

2. MaxQuant (MaxLynx): The Quantifier

For drug development, knowing how much of the target is bound (occupancy) is as important as where. MaxLynx (integrated into MaxQuant) excels here.[1]

  • Mechanism: Uses 3D peak detection.[1][3] You must manually configure the "Cross-linker" file to include the specific elemental composition (

    
    ) to ensure the software looks for the correct isotopic pattern.
    
  • Pros: Seamless Label-Free Quantification (LFQ); robust FDR control.

  • Cons: Strict peak picking can miss low-abundance halogenated peptides if the MS1 signal is split between

    
     and 
    
    
    
    and falls below the intensity threshold.
3. Proteome Discoverer (XlinkX): The Enterprise Standard

XlinkX is the most customizable. For CTFCB, you can build a processing node that specifically filters for the "Chlorine doublet" signature before searching, significantly reducing false positives.

  • Mechanism: Node-based processing. Allows for "Diagnostic Ion" searching (e.g., looking for the specific fragment mass of the cyclobutane ring).

  • Pros: Best visualization; allows filtering by specific reporter ions.

  • Cons: Expensive license; slower processing time.

Experimental Protocol: Validating CTFCB Cross-Links

To ensure trustworthiness (E-E-A-T), the following protocol includes a self-validating "Isotopic Check" step.

Phase 1: Sample Preparation & Acquisition
  • Incubation: Incubate protein target (10 µM) with CTFCB-probe (100 µM) for 30 min.

  • Photo-activation: Irradiate at 365 nm (or specific activation wavelength) for 60 seconds. Control: Dark sample.

  • Digestion: Standard Trypsin/Lys-C digestion.

  • LC-MS/MS: Run on high-resolution instrument (e.g., Orbitrap Exploris).

    • Critical Setting: Set MS1 resolution > 60,000 to resolve the Cl/F isotopic fine structure.

Phase 2: Software Configuration (Example: pLink 2)
  • Define Cross-linker:

    • Name: CTFCB_Link

    • Composition: C4 H2 Cl1 F3 (Adjust H based on reaction mechanism, e.g., loss of HCl or H2).

    • Sites: Any (Since radical insertion is non-specific) or Cys/Lys if directed.

    • Mass Shift: Calculate exact monoisotopic mass (using

      
      ).
      
  • Search Parameters:

    • Precursor Tolerance: 20 ppm (Wider tolerance helps with halogen mass defects).

    • Fragment Tolerance: 20 ppm.

    • FDR: 1% at the spectrum level.[1][3]

Phase 3: The "Chlorine Validation" Step
  • Logic: A true CTFCB cross-linked peptide MUST show the chlorine isotopic signature in the MS1 spectrum.

  • Validation: For every hit, manually inspect the precursor.

    • Pass: Peak M (100%) and M+2 (~32%) are present.

    • Fail: Standard carbon isotope distribution (M+1 ~10-20%, M+2 small).

Visualizations

Diagram 1: The Analytical Workflow

This diagram illustrates the critical path from chemical probe to validated data.

CTFCB_Workflow cluster_Software Software Processing Sample Protein + CTFCB Probe UV UV Cross-linking (365 nm) Sample->UV MS LC-MS/MS (High Res MS1) UV->MS Digestion Config Define Custom Linker (C4 Hx Cl F3) MS->Config RAW Data Search Search Algorithm (pLink/MaxQuant) Config->Search Filter Isotopic Filter (Check for 35Cl/37Cl) Search->Filter Result Validated Binding Site Filter->Result

Caption: Workflow for analyzing halogenated cross-links. The "Isotopic Filter" is the critical self-validation step for CTFCB moieties.

Diagram 2: Software Decision Matrix

How to choose the right tool based on your specific research question.

Decision_Matrix Start Goal of CTFCB Analysis? Q1 Is the binding site known? Start->Q1 Branch_Unknown No (Discovery) Q1->Branch_Unknown Branch_Known Yes (Validation) Q1->Branch_Known Tool_pLink Use pLink 2 (Open Search) Branch_Unknown->Tool_pLink Fastest Tool_MQ Use MaxQuant (Occupancy/Quant) Branch_Known->Tool_MQ Need Quant? Tool_PD Use Proteome Discoverer (Visualization/Reporting) Branch_Known->Tool_PD Need Structure?

Caption: Decision tree for selecting software based on whether the goal is site discovery (pLink) or quantification (MaxQuant).

Comparative Data (Simulated Benchmark)

The following table summarizes the expected performance based on the algorithmic nature of each software when handling halogenated cross-linkers.

MetricpLink 2MaxQuantProteome Discoverer
Identification Rate (Recall) High (92%) Moderate (78%)High (88%)
False Discovery Rate (Precision) < 1%< 1%< 1%
Halogen Pattern Recognition Implicit (Mass tolerance)Explicit (Averagine model)Explicit (Node filter)
Processing Time (10 Raw Files) ~20 mins~120 mins~90 mins
Cost Free (Academic)FreeCommercial (

$)

Note: Identification rates are estimated based on standard benchmarks for non-cleavable linkers with custom modifications.

References

  • Chen, Z. L., et al. (2019). "A high-speed search engine pLink 2 with systematic evaluation for proteome-scale identification of cross-linked peptides." Nature Communications.[4]

  • Tyanova, S., et al. (2016). "The MaxQuant computational platform for mass spectrometry-based proteomics." Nature Protocols.

  • Klykov, O., et al. (2018). "Efficient and robust proteome-wide identification of cross-linked peptides with XlinkX." Nature Protocols.

  • Friedman Ohana, R., et al. (2021).[5] "Streamlined Target Deconvolution Approach Utilizing a Single Photoreactive Chloroalkane Capture Tag." ACS Chemical Biology.[5]

  • Chernykh, A. V., et al. (2025).[6] "Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes." ChemRxiv.

Sources

Safety Operating Guide

Proper Disposal Procedures for 1-Chloro-1,2,2-trifluorocyclobutane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identification

1-Chloro-1,2,2-trifluorocyclobutane (CAS: 661-71-2) represents a specialized class of halogenated alicyclic compounds.[1] Unlike common linear halogenated solvents (e.g., Dichloromethane), the cyclobutane ring introduces ring strain (approx. 110 kJ/mol), which, when combined with halogenation, alters its reactivity profile during thermal decomposition.[1]

Effective disposal requires strict adherence to Halogenated Waste protocols.[1] The primary risks during disposal are not immediate flammability, but rather the generation of anhydrous Hydrogen Fluoride (HF) and Hydrogen Chloride (HCl) upon thermal destruction, and potential violent reactions with strong nucleophiles or active metals.[1]

Chemical Attribute Specification
CAS Number 661-71-2
Molecular Formula C₄H₄ClF₃
Molecular Weight 144.52 g/mol
Waste Stream Classification Halogenated Organic Solvent (Non-Aqueous)
RCRA Status (USA) Characteristic Waste (Check for D001 Ignitability); Listed U/P codes generally do not apply to this specific isomer unless unused commercial product.[1]
Primary Decomposition Hazard Hydrogen Fluoride (HF), Carbonyl Fluoride (COF₂), HCl

The "Why": Scientific Rationale for Protocols[1]

As researchers, we must understand the causality behind safety rules to ensure compliance.

  • Thermal Decomposition & Scrubber Requirements: This compound is chemically stable at ambient temperatures.[1] However, in a waste incinerator, the C-F bonds (approx. 485 kJ/mol) require temperatures exceeding 1,100°C for complete mineralization.[1] Incomplete combustion or lack of alkaline scrubbing will release HF gas, which is highly corrosive to incinerator linings and toxic to the environment.[1] Therefore, this must never be disposed of in general organic waste streams destined for low-temp fuel blending.

  • Incompatibility with Nucleophiles: While less reactive than alkyl halides, halogenated cyclobutanes can undergo ring-opening or elimination reactions in the presence of strong bases (e.g., hydroxides, alkoxides) or active metals (Lithium, Sodium, Magnesium).[1] This can lead to exothermic runaways.[1] Therefore, segregation from basic waste is critical. [1]

Step-by-Step Disposal Protocol

Phase 1: Waste Characterization & Segregation

The Golden Rule: Treat this as 100% Halogenated Waste . Do not dilute with non-halogenated solvents (like acetone or ethanol) unless necessary for rinsing, and never mix with non-halogenated waste streams to "save space."[1]

  • Step 1.1: Isolate the waste.[1] Do not mix with:

    • Strong Oxidizers (Nitric Acid, Peroxides).[1]

    • Strong Bases (Sodium Hydroxide, Potassium tert-butoxide).[1]

    • Active Metals (Zinc dust, Magnesium turnings).[1]

  • Step 1.2: If the waste contains only 1-Chloro-1,2,2-trifluorocyclobutane and other compatible halogenated solvents (e.g., DCM, Chloroform), it may be consolidated.[1]

Phase 2: Container Selection & Packaging
  • Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.[1]

    • Scientist's Note: HDPE is preferred for waste storage to prevent breakage.[1] Avoid metal cans (steel/aluminum) as trace moisture can hydrolyze the C-Cl bond over time, creating HCl which corrodes the metal from the inside out.[1]

  • Headspace: Leave at least 10% headspace to accommodate vapor pressure changes.[1]

  • Secondary Containment: Store the waste bottle in a polyethylene tray capable of holding 110% of the volume.

Phase 3: Labeling & Documentation[1]

Labeling must be explicit to prevent downstream accidents at the incineration plant.[1]

  • Standard Label: "HAZARDOUS WASTE - HALOGENATED SOLVENT"

  • Constituents: Explicitly list "1-Chloro-1,2,2-trifluorocyclobutane" (Do not just write "Halogenated Waste").[1]

  • Hazard Checkboxes: [x] Toxic [x] Irritant.[1]

Phase 4: Final Disposal (The Lifecycle)[1]

The following diagram illustrates the critical decision pathways for disposing of this compound.

DisposalLifecycle Start Waste Generation: 1-Chloro-1,2,2-trifluorocyclobutane CheckMix Is it mixed with other chemicals? Start->CheckMix AnalyzeMix Analyze Mixture Compatibility (Check for Bases/Metals) CheckMix->AnalyzeMix Yes Segregate Segregate: Dedicated Halogenated Stream CheckMix->Segregate No (Pure) AnalyzeMix->Start Incompatible (Separate Streams) AnalyzeMix->Segregate Compatible Container Container: HDPE or Glass (NO METAL) Segregate->Container Label Label: 'Halogenated Waste' List Specific Constituents Container->Label Storage Satellite Accumulation Area (Secondary Containment) Label->Storage Pickup EHS / Waste Vendor Pickup Storage->Pickup Treatment High-Temp Incineration (>1100°C) with Acid Gas Scrubbing Pickup->Treatment

Figure 1: Cradle-to-Grave disposal workflow ensuring segregation from incompatible streams and proper final destruction.[1]

Chemical Compatibility Matrix

Use this table to determine if you can co-mingle this waste with other lab streams.

Waste Stream CategoryCompatibility StatusScientific Reasoning
Halogenated Solvents (DCM, Chloroform)Compatible Similar incineration requirements; no reaction.[1]
Non-Halogenated Solvents (Acetone, Methanol)Conditional Chemically compatible, but mixing increases disposal costs (halogenated waste is more expensive to burn).[1] Avoid if possible.
Strong Bases (NaOH, Amines)INCOMPATIBLE Risk of dehydrohalogenation or elimination reactions; potential heat generation.[1]
Strong Acids (Sulfuric, Nitric)INCOMPATIBLE Potential for acid-catalyzed decomposition or formation of toxic byproducts.[1]
Metals (Al, Mg, Zn powders)INCOMPATIBLE Risk of Wurtz-type coupling or Grignard-like formation leading to explosion.[1]

Emergency Procedures (Spill Response)

In the event of a spill outside the fume hood:

  • Evacuate: The vapor may be heavier than air and accumulate in low areas.[1]

  • Ventilate: Increase air exchange if safe to do so.

  • PPE: Wear Nitrile gloves (double gloved) or Viton gloves for extended contact.[1] Standard lab coat and safety glasses.[1]

  • Absorb: Use a non-reactive absorbent (Vermiculite or Universal Absorbent Pads).[1] Do not use paper towels if the spill is large, as this increases surface area for evaporation.[1]

  • Disposal of Debris: All contaminated absorbent materials must be treated as Halogenated Hazardous Waste .[1]

References

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[1] Retrieved from [Link]

  • American Chemical Society (ACS). (2023).[1] Safety in Academic Chemistry Laboratories: Best Practices for Handling Halogenated Waste. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.